Pipacycline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQZDNDLCIQFJ-REHNUXHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891415 | |
| Record name | Pipacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-80-1 | |
| Record name | Pipacycline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipacycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetracycline Antibiotics
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Note to the Reader: Initial searches for "Pipacycline" did not yield a recognized pharmaceutical agent. The name suggests a derivative of the tetracycline class of antibiotics. Therefore, this guide has been constructed to provide an in-depth overview of the mechanism of action of the tetracycline class, which would be fundamentally applicable to a hypothetical or novel compound named this compound. Where specific data exists for the semi-synthetic derivative this compound (also known as Mepicycline), it has been included.[1]
Authored by: Gemini, Senior Application Scientist
Abstract
Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[2][3][4] This guide provides a detailed examination of the molecular mechanisms underpinning the action of tetracyclines. It delves into their interaction with the bacterial ribosome, the structural basis for their inhibitory effects, and the prevalent mechanisms of bacterial resistance. Furthermore, this document outlines key experimental protocols for the investigation of these mechanisms, offering a technical resource for researchers in pharmacology and drug development.
Introduction: The Tetracycline Class
Discovered in the 1940s, tetracyclines are characterized by a linear, fused tetracyclic nucleus.[2] Modifications to this core structure have led to the development of several semi-synthetic derivatives with altered pharmacological properties.[2][5] While first- and second-generation tetracyclines have seen their utility diminished by widespread resistance, newer third-generation compounds like Tigecycline, Eravacycline, and Omadacycline have been engineered to overcome these resistance mechanisms.[2][6][7] this compound, also known as Mepicycline, is a semi-synthetic tetracycline created through a Mannich condensation of tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[1] Such modifications are often designed to improve bioavailability, with the resulting compound acting as a pro-drug that converts to the parent tetracycline.[1]
Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mode of action for all tetracyclines is the inhibition of protein synthesis at the ribosomal level.[2][4][5][8] This is a bacteriostatic, rather than bactericidal, action, meaning it inhibits the growth and multiplication of bacteria without directly killing them.[2] The process is reversible.[5]
Targeting the 30S Ribosomal Subunit
Tetracyclines exert their effect by specifically binding to the 30S subunit of the bacterial 70S ribosome.[2][4][5][8][9] This selectivity for bacterial ribosomes over eukaryotic 80S ribosomes is a cornerstone of their therapeutic utility, although some weaker interactions with eukaryotic ribosomes have been noted.[10] Bacteria possess an active transport system that allows tetracyclines to accumulate within the cell, which human cells lack, further contributing to their selective toxicity.[2]
Steric Hindrance of Aminoacyl-tRNA Binding
Once bound to the 30S subunit, tetracycline physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site of the ribosome-mRNA complex.[2][4][5][8][9] This steric hindrance prevents the codon-specified delivery of the next amino acid to be added to the growing polypeptide chain, effectively halting the elongation phase of translation.[5][9]
Molecular Binding Sites on the 16S rRNA
X-ray crystallography and cryo-electron microscopy studies have provided high-resolution views of tetracycline's binding sites on the 30S subunit.[11][12][13]
-
Primary Binding Site (Tet-1): The functionally critical, high-affinity binding site is located in a pocket formed by helices h31 and h34 of the 16S rRNA, near the A site.[9][11][13][14] This strategic position allows it to directly interfere with the incoming aa-tRNA.[9][11] The interaction involves an extensive network of hydrogen bonds with the phosphate backbone of the rRNA.[11]
-
Secondary Binding Sites: Several other lower-affinity binding sites have been identified (termed Tet-2 through Tet-6).[12][14][15] While the primary Tet-1 site is considered responsible for the main inhibitory action, recent studies suggest that binding to a secondary site in the nascent peptide exit tunnel (NPET) may contribute to translation inhibition at higher concentrations.[11]
The diagram below illustrates the core mechanism of tetracycline action at the bacterial ribosome.
Caption: Tetracycline binds to the 30S ribosomal subunit, blocking the A site.
Mechanisms of Bacterial Resistance
The clinical efficacy of tetracyclines has been significantly challenged by the evolution of bacterial resistance. The primary mechanisms are often acquired through horizontal gene transfer on plasmids and transposons.[3][16][17]
-
Efflux Pumps: This is the most common resistance mechanism.[2] Bacteria acquire genes (e.g., tetA, tetB) that code for membrane proteins.[8] These proteins function as pumps, actively exporting tetracycline out of the cell, thereby preventing it from reaching an inhibitory concentration at the ribosome.[3][8]
-
Ribosomal Protection: Bacteria can produce "ribosomal protection proteins" (RPPs), such as Tet(M) and Tet(O).[3][8][13] These proteins are structurally similar to elongation factors and can bind to the ribosome.[8] In a GTP-dependent process, they dislodge the bound tetracycline molecule from its target site, allowing protein synthesis to resume.[3][14]
-
Enzymatic Inactivation: A less common mechanism involves enzymes, such as tetracycline destructases, that chemically modify the antibiotic, rendering it inactive.[2][8] This modification prevents the drug from binding to the ribosome.[2]
-
Ribosomal Mutations: Mutations in the 16S rRNA at the tetracycline binding site can reduce the drug's affinity for its target, although this is a rarer form of resistance.[2][8]
Experimental Protocols for Mechanistic Investigation
To elucidate the mechanism of action of a tetracycline-class compound, a series of established in vitro and cell-based assays are employed.
Minimum Inhibitory Concentration (MIC) Determination
This foundational assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Protocol: Broth Microdilution MIC Test
-
Preparation: Prepare a stock solution of the tetracycline compound in a suitable solvent (e.g., water, DMSO).[18] Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to achieve a standardized 0.5 McFarland suspension, which is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (no antibiotic) and a negative control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[18] For tetracyclines, disregard faint hazes or pinpoint growth at the bottom of the well.[18]
In Vitro Translation Inhibition Assay
This assay directly measures the effect of the compound on protein synthesis using a cell-free system.
Protocol: Cell-Free Translation Assay
-
System Setup: Utilize a commercial bacterial cell-free transcription/translation kit (e.g., based on E. coli S30 extract).
-
Reaction Mixture: Assemble the reaction mixture containing the S30 extract, amino acids, energy source, and a reporter plasmid (e.g., encoding luciferase or GFP).
-
Compound Addition: Add varying concentrations of the tetracycline compound to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Quantification: Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).[19] A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.
Ribosome Binding Assay
This assay confirms the direct interaction of the compound with the bacterial ribosome.
Protocol: Filter Binding Assay
-
Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).
-
Radiolabeling: Use a radiolabeled tetracycline derivative (e.g., [³H]-tetracycline) or a fluorescently labeled analog.
-
Binding Reaction: Incubate a fixed concentration of isolated 70S ribosomes with increasing concentrations of the labeled tetracycline in a suitable binding buffer. To determine non-specific binding, run a parallel set of reactions with a large excess of unlabeled tetracycline.
-
Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane. Ribosome-ligand complexes will be retained on the membrane, while the free ligand will pass through.
-
Quantification: Wash the filters to remove unbound ligand. Quantify the radioactivity or fluorescence retained on the filters using a scintillation counter or fluorometer.
-
Analysis: Plot the bound ligand concentration against the free ligand concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).[14]
The workflow for these key experiments is visualized below.
Caption: Key experimental workflows for mechanism of action studies.
Quantitative Data Summary
The binding affinity and inhibitory potency of tetracyclines can vary. The following table summarizes typical quantitative values for tetracycline.
| Parameter | Typical Value | Method | Significance |
| MIC for E. coli | 2-16 µg/mL | Broth Microdilution | Defines concentration needed to inhibit growth.[20] |
| Dissociation Constant (Kd) | 1-20 µM | Ribosome Binding Assay | Measures the affinity of the drug for its ribosomal target.[14] |
| IC50 (In Vitro Translation) | Varies by system | Cell-Free Assay | Concentration causing 50% inhibition of protein synthesis. |
Conclusion
The mechanism of action of tetracycline antibiotics is a well-characterized process centered on the inhibition of bacterial protein synthesis. By reversibly binding to the 30S ribosomal subunit, these drugs effectively block the accommodation of aminoacyl-tRNA at the ribosomal A site, leading to a bacteriostatic effect. While their clinical utility has been challenged by the rise of resistance, primarily through efflux pumps and ribosomal protection mechanisms, the tetracycline scaffold remains a vital platform for the development of new and improved antibiotics. A thorough understanding of their molecular interactions and the methods to probe them is essential for the continued development of this important class of therapeutics.
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Tetracycline antibiotics - Wikipedia . Wikipedia. Available at: [Link]
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Tetracyclines: Mode of Action and Mechanism of Resistance . Microbe Online. (2020-07-02). Available at: [Link]
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Tetracycline antibiotics and resistance mechanisms . PubMed. (2014-05). Available at: [Link]
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Tetracylines: Structure and Mechanism of Action | Antibiotics . Biology Discussion. Available at: [Link]
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Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance . ASM Journals. Available at: [Link]
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Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance . PMC. Available at: [Link]
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Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli . Oxford Academic. Available at: [Link]
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Molecular Dynamics Simulations of the 30S Ribosomal Subunit Reveal a Preferred Tetracycline Binding Site . Journal of the American Chemical Society. Available at: [Link]
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Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance . Clinical Microbiology Reviews. (1992-10-01). Available at: [Link]
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The Development of Third-Generation Tetracycline Antibiotics and New Perspectives . MDPI. Available at: [Link]
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How Tetracycline Antibiotics Inhibit Protein Synthesis: Role of the 30S Ribosomal Subunit . Prepladder. (2025-06-13). Available at: [Link]
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Synthetic Tetracyclines To Combat Bacterial Infections . NIAID. (2022-05-13). Available at: [Link]
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Novel Combination Therapy that Improves Resistance to Tetracycline Antibiotics . Washington University in St. Louis. (2025-01-04). Available at: [Link]
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Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 . PMC - PubMed Central. Available at: [Link]
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Techniques for Screening Translation Inhibitors . MDPI. Available at: [Link]
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Binding site of tetracyclines on the ribosome . ResearchGate. Available at: [Link]
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Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis . PMC - NIH. Available at: [Link]
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Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures . PMC - NIH. Available at: [Link]
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Agar Dilution (MIC) Susceptibility Test Method . YouTube. (2023-05-01). Available at: [Link]
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An Assay for Quantifying Protein-RNA Binding in Bacteria . JoVE. (2019-06-12). Available at: [Link]
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An Assay for Quantifying Protein-RNA Binding in Bacteria . ResearchGate. (2019-06-12). Available at: [Link]
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What Is The Mechanism Of Action Of Piperacillin Sodium . Sonwu Blog. (2023-07-25). Available at: [Link]
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Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli . PMC - NIH. Available at: [Link]
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A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines . Frontiers. Available at: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . PMC - NIH. (2021-02-04). Available at: [Link]
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Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans . PMC - NIH. Available at: [Link]
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RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing . JoVE. (2021-08-07). Available at: [Link]
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(PDF) RIBOSOMAL RNA BINDING SITES AND THE MOLECULAR MECHANISM OF ACTION OF THE TETRACYCLINES . ResearchGate. Available at: [Link]
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The Genesis of Pipacycline: A Story of Semi-Synthetic Innovation in the Golden Age of Antibiotics
This in-depth technical guide explores the discovery and synthesis of pipacycline, a semi-synthetic tetracycline antibiotic. It delves into the historical context of its development, the chemical ingenuity behind its creation, and its place in the broader narrative of antibiotic research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique molecule.
Introduction: The Quest for Enhanced Tetracyclines
The mid-20th century was a period of fervent antibiotic discovery and development, spurred by the revolutionary impact of penicillin. Following the discovery of the first tetracycline, chlortetracycline, in 1945, a new family of broad-spectrum antibiotics emerged.[1] This first generation of tetracyclines, including oxytetracycline and tetracycline itself, proved to be invaluable in treating a wide range of bacterial infections.[2] However, the pharmaceutical industry was driven by the pursuit of "second-generation" tetracyclines with improved properties such as better solubility, enhanced bioavailability, and a modified spectrum of activity. This era of chemical modification of natural products laid the groundwork for the emergence of compounds like this compound.
The Discovery of this compound (Mepicycline): A Marriage of Molecules
This compound, also known by the synonym mepicycline, emerged from this scientific pursuit in the early 1960s. Research led by B. Gradnik, A. Pedrazzoli, and E. Ferrero culminated in the synthesis of this novel tetracycline derivative. Their seminal work, published in 1960, introduced "4-beta-Hydroxyethyl-diethylenediaminomethyltetracycline" as a new soluble derivative in the tetracycline group.[3]
The key innovation behind this compound was the use of the Mannich reaction , a classic organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group.[4] In the case of this compound, the researchers ingeniously applied this reaction to the parent tetracycline molecule.
The Core Synthesis: A Mannich Condensation Approach
The synthesis of this compound is a testament to the power of targeted chemical modification. It is formed through a Mannich condensation of three key components:
-
Tetracycline: The foundational antibiotic scaffold.
-
Formaldehyde: A simple aldehyde that acts as a linker.
-
4-(2-hydroxyethyl)piperazine: A substituted piperazine that imparts new physicochemical properties to the final molecule.[5]
The reaction proceeds by substituting a hydrogen atom on the amide nitrogen of the tetracycline molecule with a [4-(2-hydroxyethyl)-1-piperazinyl]methyl] group.[6] This modification results in a pro-drug, meaning that the this compound molecule is designed to be converted back into the active parent compound, tetracycline, within the body.[5]
Rationale for the 4-(2-hydroxyethyl)piperazine Moiety
The choice of 4-(2-hydroxyethyl)piperazine was a strategic one, aimed at addressing a key limitation of early tetracyclines: their relatively poor water solubility. The introduction of the piperazine ring with its hydrophilic hydroxyethyl group was intended to significantly improve the bioavailability of the antibiotic.[5] This enhanced solubility would allow for more effective administration and potentially better therapeutic outcomes.
Experimental Protocol: The Synthesis of this compound
Step-by-Step Methodology:
-
Reactant Preparation: Tetracycline hydrochloride is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Formation of the Iminium Ion: Formaldehyde and 4-(2-hydroxyethyl)piperazine are mixed in the reaction vessel. In the presence of a weak acid catalyst, these react to form a reactive iminium ion intermediate.
-
Mannich Reaction: The dissolved tetracycline is added to the reaction mixture containing the pre-formed iminium ion. The enol form of the tetracycline's D-ring attacks the iminium ion, leading to the formation of the C-N bond and the desired this compound product.
-
Reaction Monitoring and Work-up: The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and precipitation.
-
Purification: The crude this compound is purified using techniques such as recrystallization or column chromatography to yield the final, high-purity product.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Penimepicycline: A Combination Therapy
The story of this compound is intrinsically linked to that of penimepicycline . Penimepicycline is a combination antibiotic formed by creating a salt between equimolar amounts of this compound (mepicycline) and phenoxymethylpenicillin (penicillin V). This innovative approach aimed to combine the broad-spectrum activity of a tetracycline with the potent Gram-positive coverage of a penicillin.
A 1962 publication by Gradnik and Ferrero further highlighted a unique property of mepicycline: its ability to protect penicillin from inactivation by penicillinase, an enzyme produced by some resistant bacteria. This finding suggested a synergistic relationship between the two components of penimepicycline, potentially expanding its clinical utility.
Commercial History and Eventual Decline
Penimepicycline was commercially developed and investigated for clinical use in the mid-20th century for treating various bacterial infections.[2] However, like many early antibiotics, its use has largely been superseded by newer generations of antimicrobial agents. The rise of antibiotic resistance, coupled with the development of antibiotics with more favorable safety and efficacy profiles, likely contributed to the eventual discontinuation of penimepicycline from widespread clinical practice.
Conclusion: A Legacy of Innovation
This compound stands as a significant example of the chemical ingenuity that characterized the "golden age" of antibiotic development. Its synthesis through the strategic application of the Mannich reaction to a natural product scaffold demonstrates a key principle of medicinal chemistry: the targeted modification of existing molecules to enhance their therapeutic properties. While no longer in common clinical use, the story of this compound and its combination form, penimepicycline, offers valuable insights into the historical evolution of antibiotic research and the enduring quest for more effective treatments for bacterial infections.
Data Presentation
Table 1: Key Molecules in the this compound Narrative
| Compound | Chemical Name | Core Structure | Key Feature |
| Tetracycline | 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Tetracycline | Parent antibiotic |
| This compound | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Tetracycline | Mannich base derivative with improved solubility |
| Penimepicycline | Phenoxymethylpenicillinate salt of this compound | This compound + Penicillin V | Combination antibiotic salt |
Visualizations
Caption: Synthetic workflow for this compound and Penimepicycline.
References
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Penimepicycline - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Tetracycline - Wikipedia. (2023, December 29). Retrieved January 16, 2026, from [Link]
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The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. (2021, December 5). Pharmaceutics, 13(12), 2085. [Link]
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The history of the tetracyclines. (2011, December). Annals of the New York Academy of Sciences, 1241, 17–32. [Link]
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Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]
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This compound - Bioaustralis Fine Chemicals. (n.d.). Retrieved January 16, 2026, from [Link]
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[4-beta-Hydroxyethyl-diethylenediaminomethyltetracycline: a new soluble derivative in the tetracycline group]. (1960, September-October). Pharmaceutica Acta Helvetiae, 35, 529–538. [Link]
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Penimepicycline - Wikipedia. (2023, April 25). Retrieved January 16, 2026, from [Link]
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Mepicycline, a New Soluble Tetracycline Derivative, Protects Penicillin from Penicillinase Inactivation. (1962). Chemotherapia, 5(3-4), 242–251. [Link]
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Timeline of antibiotics - Wikipedia. (2023, December 14). Retrieved January 16, 2026, from [Link]
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Derivation of a Precise and Consistent Timeline for Antibiotic Development. (2022, September). Antibiotics (Basel, Switzerland), 11(9), 1143. [Link]
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Alexander Fleming (1881–1955): Discoverer of penicillin. (2015, January). Singapore Medical Journal, 56(1), 1–2. [Link]
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The real story behind penicillin. (2013, September 27). PBS NewsHour. [Link]
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History of penicillin - Wikipedia. (2023, December 26). Retrieved January 16, 2026, from [Link]
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Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts. (2023, December 15). Britannica. [Link]
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FDA Enters Withdrawal: Agency Must Pursue Limits on Penicillins and Tetracyclines. (2012, March 23). Pew Charitable Trusts. [Link]
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Mepicycline, a new soluble tetracycline derivative, protects penicillin from penicillinase inactivation. (1962). Chemotherapia, 5, 242-251. [Link]
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Penimepicycline. (n.d.). Drug Central. Retrieved January 16, 2026, from [Link]
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- 6. Discontinued Animal Drugs | FDA [fda.gov]
An In-depth Technical Guide to Mepicycline: Chemical Structure and Properties
Foreword
Molecular Identity and Chemical Structure
Mepicycline, or Pipacycline, is a semi-synthetic tetracycline. Its core structure is that of tetracycline, which is characterized by a linear fused tetracyclic nucleus. The defining feature of Mepicycline is the substitution at the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group[1][2][3]. This modification is achieved through a Mannich condensation reaction[1][3].
Chemical Identifiers
For clarity and precision in research and documentation, the following identifiers are crucial:
| Identifier | Value |
| Common Name | Mepicycline, this compound |
| CAS Number | 1110-80-1[1][2] |
| Molecular Formula | C₂₉H₃₈N₄O₉[2] |
| Molecular Weight | 586.64 g/mol [2] |
| IUPAC Name | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[2] |
Structural Elucidation
The chemical structure of Mepicycline is presented below.
Caption: Chemical structure of Mepicycline (this compound).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. While extensive recent experimental data for Mepicycline is limited, we can infer some properties and outline the standard methodologies for their determination.
Tabulated Properties
| Property | Value/Description | Reference/Methodology |
| Appearance | Yellowish-white crystalline powder. | Historical data[4] |
| Solubility | Good water solubility. Soluble in ethanol, methanol, DMF, and DMSO.[3] | Experimental observation |
| pKa | Not experimentally determined in recent literature. Expected to have multiple pKa values typical of tetracyclines (3-4, 7-8, 9-10). | Potentiometric Titration[5] |
| Melting Point | Decomposes above 143°C (for Penimepicycline salt).[4] | Differential Scanning Calorimetry (DSC) |
| Density | 1.55 g/cm³ (predicted) | [1] |
| Boiling Point | 810.7°C at 760 mmHg (predicted) | [1] |
| Flash Point | 444.1°C (predicted) | [1] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn influences its solubility, absorption, distribution, and target engagement. For a multi-protic molecule like Mepicycline, potentiometric titration is the gold standard for determining these constants.
Protocol:
-
Preparation of the Titrand: Accurately weigh and dissolve Mepicycline in a known volume of deionized water to a final concentration of approximately 1 mM. To ensure complete dissolution and maintain ionic strength, 0.15 M KCl can be added[6].
-
Initial pH Adjustment: The solution is made acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure all ionizable groups are in their protonated state[6].
-
Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of NaOH, allowing the solution to equilibrate before each measurement[6].
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of this curve, often identified with more precision from the maxima of the second derivative plot (Δ²pH/ΔV²)[5][7]. For overlapping pKa values, non-linear regression analysis may be necessary[5].
Synthesis of Mepicycline
Mepicycline is a semi-synthetic antibiotic, meaning it is derived from a naturally occurring tetracycline through chemical modification.
Core Synthetic Strategy: The Mannich Reaction
The synthesis of Mepicycline is achieved through a Mannich reaction. This is a three-component condensation reaction involving:
-
A C-H acidic compound (the tetracycline core).
-
Formaldehyde.
The Mannich reaction is a powerful tool in medicinal chemistry for introducing aminoalkyl groups, which can enhance the solubility and bioavailability of a parent molecule[8][9].
Caption: Convergent synthesis of Mepicycline via a Mannich reaction.
Experimental Protocol: Synthesis of Mepicycline
Rationale: This protocol outlines a general procedure for the Mannich reaction to synthesize Mepicycline. The reaction conditions can be optimized to improve yield and purity.
Materials:
-
Tetracycline hydrochloride
-
Paraformaldehyde (as a source of formaldehyde)
-
4-Hydroxyethylpiperazine
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reactant Mixture: In a round-bottom flask, suspend tetracycline hydrochloride (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To this suspension, add paraformaldehyde (1.1 equivalents) and 4-hydroxyethylpiperazine (1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield Mepicycline.
Pharmacology
Mechanism of Action
As a member of the tetracycline family, the primary mechanism of action of Mepicycline is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
An interesting historical finding suggests that Mepicycline may also inhibit the formation of penicillinase, an enzyme that inactivates penicillin in bacteria[2]. This suggests a potential synergistic effect when used in combination with β-lactam antibiotics, as is the case with Penimepicycline. Penimepicycline is the phenoxymethylpenicillinate salt of Mepicycline, combining the protein synthesis inhibitory action of a tetracycline with the cell wall synthesis inhibition of a penicillin[1][5].
Sources
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- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 3. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma [mdpi.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Pipacycline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pipacycline, a semi-synthetic tetracycline antibiotic derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of this compound, including its synthesis, mechanism of action, pharmacological profile, and relevant experimental protocols. This guide synthesizes available data to offer a detailed understanding of this compound's properties and its place within the broader landscape of tetracycline antibiotics.
Introduction to this compound
This compound, also known by the synonym Mepicycline, is a derivative of the tetracycline class of antibiotics.[1][2] It is a semi-synthetic compound created through the modification of the core tetracycline structure. Specifically, this compound is formed by a Mannich condensation of tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[3] This modification results in the substitution of a hydrogen atom on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group.[2][4]
A key characteristic of this compound is its function as a pro-drug. The Mannich base structure is designed to improve the bioavailability of the parent compound. In vivo, it is anticipated to convert back to tetracycline, the active antimicrobial agent.[3][4]
This compound has also been formulated as a salt in combination with penicillin V, known as penimepicycline, for parenteral administration.[1][3] This combination aimed to leverage the therapeutic benefits of both a tetracycline and a penicillin antibiotic.
Chemical Synthesis and Structure
The synthesis of this compound is achieved through a Mannich reaction, a three-component condensation involving an active hydrogen compound (tetracycline), an aldehyde (formaldehyde), and a secondary amine (4-hydroxyethylpiperazine).[3]
General Synthetic Pathway
The fundamental reaction for the synthesis of this compound and its analogues is depicted below. This convergent strategy allows for the separate preparation of the tetracycline core and the amine, which are then combined in the final Mannich condensation step.
Caption: General schematic of the Mannich condensation for this compound synthesis.
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H38N4O9 | [1] |
| Molecular Weight | 586.64 g/mol | [1] |
| CAS Number | 1110-80-1 | [1] |
| IUPAC Name | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action
As a tetracycline derivative, the primary mechanism of action of this compound, following its conversion from the pro-drug form, is the inhibition of bacterial protein synthesis.
Inhibition of Protein Synthesis
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and halting protein synthesis.
Caption: Mechanism of protein synthesis inhibition by tetracyclines.
Reported Inhibition of Penicillinase
Some sources suggest that this compound inhibits the formation of penicillinase, an enzyme that confers resistance to penicillin antibiotics in bacteria such as Staphylococcus aureus.[1] However, the precise mechanism for this activity by a tetracycline derivative is not well-documented in the available literature and requires further investigation for validation and elucidation. This reported activity may have been the rationale for its combination with penicillin V in the form of penimepicycline.
Pharmacological Profile
The pharmacological data for this compound is limited. As a pro-drug of tetracycline, its in vivo activity is largely attributable to the parent compound.
Antibacterial Spectrum
The antibacterial spectrum of this compound is expected to be similar to that of tetracycline, which is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as atypical organisms. Early reports indicated activity against penicillin-resistant, penicillinase-producing S. aureus.[1]
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are not widely available. The introduction of the piperazine moiety is intended to improve bioavailability.[3] As a pro-drug, the key pharmacokinetic parameters would be the rate and extent of its conversion to tetracycline in vivo.
Clinical Data
Clinical information on this compound as a standalone agent is scarce. However, its combination with penicillin V, penimepicycline, has been the subject of some clinical evaluation, particularly in older Japanese literature.[3][5] These studies explored its use in various bacterial infections.[3][5]
Experimental Protocols
For researchers and drug development professionals working with this compound, the following experimental protocols, adapted from standard methodologies for tetracycline antibiotics, are recommended.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and a phosphate buffer. The exact composition and gradient program should be optimized for the specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm (or an optimized wavelength for this compound)
-
Column temperature: 30 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the in vitro activity of this compound against bacterial isolates.
Methodology: Broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in MHB in the microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound is a semi-synthetic tetracycline derivative that functions as a pro-drug. While its clinical use has been limited, and detailed modern pharmacological data is not extensive, it represents an interesting modification of the tetracycline scaffold. For researchers investigating novel tetracycline derivatives or pro-drug strategies, the study of this compound can provide valuable insights. The experimental protocols outlined in this guide offer a starting point for the in vitro characterization of this and similar compounds. Further research is warranted to fully elucidate its pharmacokinetic profile and to substantiate the early claims of penicillinase inhibition.
References
-
Bioaustralis Fine Chemicals. This compound. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Ueda Y, Nakamura N, Furuya C, Matsumoto F, Saito A. [Experimental and clinical studies on penimepicycline]. Jpn J Antibiot. 1969 Feb;22(1):96-9. Japanese. PMID: 4977350.
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- 2. Penimepicycline - Wikipedia [en.wikipedia.org]
- 3. [Results of the clinical application of penimepicycline (Hydrocycline)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. [Experimental and clinical studies on penimepicycline] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipacycline: A Technical Guide to Prodrug Characterization
Abstract
Pipacycline (also known as mepicycline) is a semi-synthetic, tetracycline-class antibiotic designed as a prodrug to enhance specific physicochemical properties of the parent tetracycline molecule. As a Mannich base, its core characteristic is its liability to hydrolyze and revert to the active tetracycline compound under physiological conditions. This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively characterize the prodrug attributes of this compound. We will explore the strategic rationale for its design, present detailed protocols for evaluating its conversion kinetics, and outline the essential pharmacokinetic assessments. The methodologies described herein are designed to establish a robust understanding of this compound's stability, activation mechanism, and overall therapeutic potential as a targeted delivery vehicle for tetracycline.
Introduction: The Rationale for Tetracycline Prodrugs
The tetracycline class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA and thereby inhibits bacterial protein synthesis. However, the clinical utility of first-generation tetracyclines is often hampered by suboptimal physicochemical properties, such as poor aqueous solubility, which can limit formulation options, and chelation with polyvalent cations (e.g., Ca²⁺, Mg²⁺) in food, which impairs oral absorption.
Prodrug strategies are a well-established approach to overcome these limitations. A prodrug is an inactive or less active molecule that is metabolically converted in vivo to the active parent drug. This approach can be used to improve solubility, increase bioavailability, enhance stability, or achieve targeted drug delivery.
This compound (CAS 1110-80-1) is a semi-synthetic prodrug of tetracycline. It is formed through a Mannich condensation reaction, linking tetracycline to formaldehyde and 4-hydroxyethylpiperazine. This modification creates a more water-soluble derivative suitable for parenteral administration, which reverts to the active tetracycline molecule in vivo. The central objective in characterizing this compound is to understand the rate, extent, and location of this conversion, as these factors directly govern its pharmacokinetic profile and therapeutic efficacy.
Physicochemical and Structural Characterization
A foundational step in prodrug analysis is comparing the physicochemical properties of the prodrug to its parent. This data provides the fundamental rationale for the prodrug's existence and predicts its initial behavior in vivo.
| Property | Tetracycline (Parent Drug) | This compound (Prodrug) | Rationale for Improvement |
| Molecular Formula | C₂₂H₂₄N₂O₈ | C₂₉H₃₈N₄O₉ | N/A |
| Molecular Weight | 444.4 g/mol | 586.6 g/mol | N/A |
| Aqueous Solubility | Sparingly soluble | Good water solubility | Enhanced solubility for parenteral formulations. |
| LogP (Calculated) | ~ -1.3 | More hydrophilic (lower LogP) | Improved suitability for aqueous-based formulations. |
| Chemical Stability | Prone to epimerization and dehydration in acidic solutions; unstable at alkaline pH. | Expected to be labile, reverting to tetracycline. Stability is pH-dependent. | The lability is the intended mechanism of action. |
The core logical relationship of this compound as a prodrug is its conversion back to the active tetracycline. This process is fundamental to its function.
Pipacycline's Effect on Penicillinase-Producing Bacteria: A Technical Guide to a Unique Mechanism of Action
Abstract
The escalating crisis of antibiotic resistance necessitates a re-evaluation of historical compounds and their unique mechanisms of action. This technical guide provides an in-depth analysis of pipacycline, a semi-synthetic tetracycline derivative, and its notable effect on penicillinase-producing bacteria. Unlike conventional β-lactamase inhibitors that directly antagonize the enzyme, historical evidence suggests this compound acts upstream, inhibiting the formation of penicillinase. This guide will dissect the foundational research, contextualize this compound's mechanism within the broader landscape of antibiotic action and resistance, and propose a modern experimental framework to validate and further elucidate this potentially valuable mode of antibacterial synergy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.
Introduction: The Enduring Challenge of Penicillinase
The discovery of penicillin revolutionized medicine, but its efficacy was quickly challenged by the emergence of resistant bacteria. A primary driver of this resistance is the production of penicillinase, a type of β-lactamase enzyme that hydrolyzes the β-lactam ring, rendering the antibiotic inactive[1][2]. This enzymatic defense is a significant clinical challenge, particularly in infections caused by species such as Staphylococcus aureus.
The conventional approach to overcoming this resistance has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor, such as clavulanic acid or tazobactam. These inhibitors act as "suicide substrates," binding to and inactivating the penicillinase enzyme, thereby protecting the primary antibiotic[1]. This guide, however, explores a different paradigm: the inhibition of penicillinase synthesis, a mechanism proposed for the tetracycline derivative, this compound.
This compound: A Profile of the Molecule
This compound, also known as mepicycline, is a semi-synthetic derivative of tetracycline[3]. It is formed by a Mannich condensation of tetracycline with formaldehyde and 4-(2-hydroxyethyl)piperazine. This modification results in a compound with increased solubility. This compound retains the core tetracycline structure responsible for the class's primary mechanism of action: inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA[4][5].
The Core Thesis: Inhibition of Penicillinase Formation
The central and most intriguing aspect of this compound's activity against penicillinase-producing bacteria is based on foundational research from the 1960s. A key study by Gradnik and Ferrero (1962) demonstrated that mepicycline could protect penicillin from inactivation by penicillinase[6]. The authors posited that this was not due to direct inhibition of the enzyme's activity but rather an interference with its production[6].
This hypothesis is supported by parallel research showing that other tetracyclines, such as oxytetracycline, can preferentially inhibit the induction of penicillinase in staphylococci at concentrations that have minimal impact on overall bacterial growth[4]. This suggests a targeted effect on the regulatory or synthetic pathways of the resistance enzyme.
Proposed Mechanism of Action
The bacteriostatic nature of tetracyclines, including this compound, stems from their ability to stall protein synthesis[7]. It is therefore logical to hypothesize that at sub-inhibitory concentrations, this compound can selectively disrupt the synthesis of certain proteins more than others. Inducible enzymes like penicillinase, which require specific signaling pathways for their expression, may be particularly vulnerable. By binding to the ribosome, this compound may interfere with the translation of the mRNA encoding the penicillinase enzyme, effectively preventing the bacterial cell from mounting its enzymatic defense against penicillin.
The following diagram illustrates this proposed mechanism in contrast to the action of a direct β-lactamase inhibitor.
Caption: Contrasting mechanisms of penicillin action, resistance, and this compound's proposed synergy.
Experimental Validation: A Modern Approach
While the historical data is compelling, it lacks the validation of modern molecular biology techniques. A rigorous, contemporary investigation into this compound's effect on penicillinase-producing bacteria is warranted. The following section outlines a series of self-validating experimental protocols designed to test the core hypothesis.
Experimental Overview
The workflow is designed to progress from phenotypic observations of synergy to a molecular-level confirmation of the proposed mechanism.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
Objective: To systematically determine if this compound inhibits the synthesis of penicillinase in Staphylococcus aureus, leading to a synergistic bactericidal effect when combined with penicillin.
Bacterial Strain: A well-characterized penicillinase-producing strain of Staphylococcus aureus (e.g., ATCC 29213).
Protocol 1: Checkerboard Synergy Assay
-
Rationale: To quantitatively assess the synergistic interaction between this compound and a β-lactam antibiotic (e.g., Penicillin G) against a penicillinase-producing bacterium.
-
Methodology:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional serial dilution of this compound (e.g., from 0.06 to 8 µg/mL) along the y-axis and Penicillin G (e.g., from 0.125 to 64 µg/mL) along the x-axis in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the S. aureus strain to a final concentration of 5 x 10^5 CFU/mL.
-
Include appropriate controls: wells with bacteria and no antibiotics, wells with each antibiotic alone, and sterile broth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
-
Self-Validation/Interpretation: An FIC index of ≤ 0.5 is indicative of synergy. This provides the initial phenotypic evidence that this compound enhances the activity of penicillin.
Protocol 2: Penicillinase Activity Assay
-
Rationale: To directly measure the amount of active penicillinase produced by S. aureus in the presence and absence of sub-inhibitory concentrations of this compound.
-
Methodology:
-
Grow S. aureus cultures to mid-log phase.
-
Divide the culture into three groups:
-
Control (no antibiotic).
-
Inducer only (a sub-inhibitory concentration of Penicillin G to induce penicillinase production).
-
Inducer + this compound (sub-inhibitory Penicillin G + a sub-inhibitory concentration of this compound, as determined from the checkerboard assay).
-
-
Incubate for a defined period (e.g., 2-4 hours) to allow for enzyme induction and synthesis.
-
Harvest the bacterial cells, lyse them, and isolate the crude enzyme extract.
-
Measure the protein concentration of each extract to normalize the results.
-
Perform a quantitative penicillinase assay. A common method is the spectrophotometric assay using nitrocefin as a chromogenic substrate. The rate of hydrolysis of nitrocefin is directly proportional to the penicillinase activity.
-
-
Self-Validation/Interpretation: A statistically significant decrease in penicillinase activity per mg of total protein in the "Inducer + this compound" group compared to the "Inducer only" group would support the hypothesis that this compound interferes with the amount of active enzyme produced.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
-
Rationale: To determine if the observed decrease in penicillinase activity is due to a reduction in the transcription of the gene encoding the enzyme (e.g., blaZ in S. aureus).
-
Methodology:
-
Prepare bacterial cultures under the same three conditions as in Protocol 2.
-
At various time points after induction, harvest the bacterial cells.
-
Extract total RNA from each sample using a validated RNA extraction kit.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform qPCR using primers specific for the blaZ gene and a housekeeping gene (e.g., gyrB) for normalization.
-
Calculate the relative expression of blaZ using the ΔΔCt method.
-
-
Self-Validation/Interpretation: A significant downregulation of blaZ mRNA levels in the presence of this compound would provide strong evidence that the mechanism of action involves the inhibition of gene transcription, a key step in enzyme synthesis.
Data Synthesis and Interpretation
The expected outcomes from these experiments would provide a multi-layered validation of the proposed mechanism.
| Experimental Phase | Parameter Measured | Expected Outcome with this compound | Interpretation |
| Phenotypic | FIC Index (this compound + Penicillin G) | ≤ 0.5 | Synergistic interaction demonstrated. |
| Enzymatic | Penicillinase Activity (e.g., rate of nitrocefin hydrolysis) | Significantly Reduced | This compound leads to less active enzyme in the cell. |
| Transcriptomic | Relative blaZ mRNA Expression | Significantly Reduced | This compound inhibits the transcription of the penicillinase gene. |
Conclusion and Future Directions
The historical evidence for this compound's unique ability to inhibit the formation of penicillinase presents a compelling case for its re-investigation. While modern drug development has largely focused on direct enzyme inhibitors, targeting the synthesis of resistance determinants is a valid and potentially powerful alternative strategy. The experimental framework outlined in this guide provides a clear and robust pathway to validate these historical claims using contemporary, high-fidelity techniques.
Should these findings be confirmed, future research could focus on:
-
Spectrum of Activity: Investigating whether this effect extends to other classes of β-lactamases (e.g., ESBLs, AmpC).
-
Structural Optimization: Using this compound as a scaffold to design new tetracycline derivatives with enhanced activity against enzyme synthesis and improved pharmacokinetic profiles.
-
In Vivo Efficacy: Testing the synergistic combination in animal models of infection with penicillinase-producing bacteria.
The story of this compound serves as a crucial reminder that valuable solutions to the modern crisis of antibiotic resistance may lie in the careful re-examination of our existing and historical antimicrobial arsenal.
References
-
Michael, T. M., Michael, J. G., & Massell, B. F. (1964). Preferential Inhibition of Penicillinase Induction by Oxytetracycline and Its Effect on the Penicillin Susceptibility of Staphylococci. Journal of Bacteriology, 87(4), 1749–1752. [Link]
-
Gradnik, B., & Ferrero, E. (1962). Mepicycline, a New Soluble Tetracycline Derivative, Protects Penicillin from Penicillinase Inactivation. Chemotherapia, 5(3-4), 242–251. [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
-
Grokipedia. (n.d.). Penimepicycline. Retrieved January 16, 2026, from [Link]
-
YouTube. (2025, May 7). Penicillinase Or β lactamase Enzyme that breaks down penicillin and other β lactam antibiotics. [Link]
-
News-Medical.Net. (n.d.). Penicillin Mechanism. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Penicillin. Retrieved January 16, 2026, from [Link]
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Yayan, J., & Ghebremedhin, B. (2015). Antibacterial activity of piperacillin and tazobactam against beta-lactamase-producing clinical isolates. Journal of Chemotherapy, 27(5), 356-64. [Link]
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Yost, S. E., et al. (2018). Extensive Gene Amplification as a Mechanism for Piperacillin-Tazobactam Resistance in Escherichia coli. mSphere, 3(2), e00125-18. [Link]
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Yocum, R. R., et al. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. The Journal of Biological Chemistry, 255(9), 3977-86. [Link]
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Wencewicz, T. A. (2019). Tetracycline-Inactivating Enzymes. Frontiers in Microbiology, 10, 1058. [Link]
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An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Assessment of Pipacycline, a Novel Tetracycline Derivative
Abstract
Pipacycline is a semi-synthetic, tetracycline-class antibiotic, developed as a pro-drug to enhance the bioavailability of its parent compound.[1] As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is paramount to its successful clinical development. This guide provides a comprehensive, technically-detailed framework for the systematic investigation of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from preclinical in vitro characterization to early-phase clinical trials. The methodologies described herein are grounded in authoritative regulatory guidelines and established scientific best practices, ensuring a self-validating and robust approach to data generation and interpretation.
Introduction: The Rationale for this compound and Its PK Investigation
This compound (also known as mepicycline) is a tetracycline derivative formed by the Mannich condensation of tetracycline with formaldehyde and 4-hydroxyethylpiperazine.[1] This structural modification is designed to improve key physicochemical properties, primarily to enhance aqueous solubility and, consequently, oral bioavailability.[1] As a pro-drug, this compound is expected to convert to its active parent compound, tetracycline, in vivo.[1] The central hypothesis is that this bioconversion, preceded by enhanced absorption of the pro-drug, will lead to a more favorable therapeutic window and dosing regimen compared to conventional tetracycline.
The critical path to validating this hypothesis lies in a rigorous pharmacokinetic investigation. The primary objectives of the this compound development program are:
-
To determine the absolute and relative bioavailability of this compound following oral administration.
-
To characterize the single- and multiple-dose pharmacokinetics of both this compound and the released tetracycline.
-
To elucidate the primary pathways of metabolism and elimination.
-
To identify potential for drug-drug interactions (DDIs).
This document outlines the strategic and methodological approach to achieving these objectives, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]
Preclinical Pharmacokinetic Profiling
Preclinical evaluation in both in vitro systems and in vivo animal models is foundational for predicting human pharmacokinetics and for establishing a safe starting dose for clinical trials.[6][7][8]
In Vitro ADME Assessment
The initial phase involves a suite of in vitro assays to characterize the intrinsic properties of this compound.
2.1.1 Metabolic Stability
Causality: Understanding the rate at which this compound is metabolized by the liver is crucial for predicting its hepatic clearance and oral bioavailability. These assays provide a first look at whether this compound is a low- or high-extraction-ratio compound.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions
-
Preparation: this compound (1 µM final concentration) is incubated with pooled HLM or S9 fractions (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (for microsomes) or both NADPH and UDPGA (for S9, to include Phase II metabolism).[9]
-
Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., another tetracycline-class drug like omadacycline).[10]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2.1.2 Cytochrome P450 (CYP) Interaction Profile
Causality: Investigating this compound's potential to inhibit or induce major CYP enzymes is a critical step in predicting drug-drug interactions.[11] Inhibition or induction could dangerously alter the plasma concentrations of co-administered drugs.
Protocols:
-
CYP Inhibition Assay: this compound is co-incubated with HLM and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The formation of the substrate's metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition, and an IC50 value is determined.
-
CYP Induction Assay: Freshly cultured human hepatocytes are treated with this compound for 48-72 hours. The expression of CYP enzyme mRNA (via qPCR) and enzyme activity (via probe substrates) are measured and compared to vehicle and positive controls (e.g., rifampicin for CYP3A4).[11]
2.1.3 Plasma Protein Binding
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.
Protocol: Rapid Equilibrium Dialysis (RED)
-
This compound is added to human plasma at multiple concentrations.
-
The plasma is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the second chamber.
-
The device is incubated until equilibrium is reached.
-
The concentrations of this compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.
In Vivo Animal Pharmacokinetic Studies
Causality: Animal models provide an integrated, whole-system view of the drug's disposition, which cannot be fully replicated by in vitro assays.[6][7] Data from these studies are essential for allometric scaling to predict human PK parameters.
Experimental Design:
-
Species: Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), to assess inter-species variability.[6]
-
Study Arms:
-
Intravenous (IV) Bolus: A single IV dose (e.g., 1-2 mg/kg) is administered to determine key clearance, volume of distribution, and half-life parameters. This arm is essential for calculating absolute bioavailability.
-
Oral Gavage (PO): Single ascending oral doses (e.g., 5, 15, 50 mg/kg) are administered to assess dose proportionality and determine oral bioavailability by comparing AUC values to the IV arm (F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
-
-
Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Urine and feces are collected in metabolic cages to assess routes of excretion.[12]
-
Bioanalysis: A validated LC-MS/MS method is used to quantify concentrations of both this compound and its parent compound, tetracycline, in plasma, urine, and feces.
Visualizing the Preclinical Workflow
Caption: Phased design of a First-in-Human study for this compound.
-
SAD Part: Healthy volunteers are enrolled in sequential cohorts and receive a single oral dose of this compound or placebo. Dose escalation to the next cohort proceeds only after a safety review of the preceding cohort.
-
Food-Effect Part: A single cohort receives this compound on two separate occasions: once after an overnight fast and once after a standardized high-fat meal, to assess the impact of food on absorption.
-
MAD Part: New cohorts receive once-daily doses of this compound or placebo for 7-14 days to evaluate steady-state pharmacokinetics and accumulation.
Pharmacokinetic Sampling and Analysis
-
Sampling Schedule: For the SAD and food-effect parts, intensive blood sampling occurs for 48-72 hours post-dose. For the MAD part, intensive sampling occurs after the first dose and at steady-state (e.g., on Day 7). Trough samples are collected on other days.
-
PK Parameters Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): AUC extrapolated to infinity.
-
t½: Terminal elimination half-life.
-
CL/F: Apparent total clearance after oral administration.
-
Vz/F: Apparent volume of distribution.
-
Rac: Accumulation ratio (in MAD part).
-
Bioanalytical Method: A Self-Validating System
The trustworthiness of any PK study hinges on a robust and validated bioanalytical method.
Protocol: Quantification of this compound and Tetracycline in Human Plasma by LC-MS/MS
Causality: This method provides the required sensitivity and selectivity to accurately measure drug concentrations in a complex biological matrix like plasma, ensuring that the generated PK data is reliable. Validation according to regulatory guidelines ensures the method is a self-validating system, with built-in checks for accuracy and precision.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (IS), Omadacycline (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound Transition: m/z 587.3 → 442.2
-
Tetracycline Transition: m/z 445.2 → 410.1
-
Omadacycline (IS) Transition: m/z 557.3 → 158.1
-
-
-
Method Validation: The method must be fully validated according to FDA or EMA guidelines, assessing:
-
Selectivity and Specificity
-
Linearity and Range (e.g., 1 - 2000 ng/mL)
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
-
Conclusion
The comprehensive investigation outlined in this guide provides a robust framework for elucidating the pharmacokinetic and bioavailability profile of this compound. By systematically progressing from in vitro characterization to preclinical animal studies and culminating in a meticulously designed Phase I clinical trial, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. The emphasis on causality-driven experimental design and self-validating bioanalytical protocols ensures the scientific integrity of the findings, ultimately paving the way for the successful clinical application of this promising new antibiotic.
References
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European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link] [2]2. European Medicines Agency. (2007). Investigation of bioequivalence - Scientific guideline. [Link] [3]3. U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link] [5]4. U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link] [4]5. Davda, J. P., et al. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link] [13]6. Bioaustralis Fine Chemicals. This compound. [Link] [1]7. Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. [Link] [6]8. Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link] [7]9. Lin, J. H. (2008). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current drug metabolism, 9(8), 780-790. [Link] [8]10. Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link] [12]11. Yasuda, K., et al. (2015). A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine. Drug metabolism and disposition, 43(5), 656-665. [Link] [11]12. Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3. [Link] [9]13. Noel, G. J., et al. (2016). Clinical disposition, metabolism and in vitro drug-drug interaction properties of omadacycline. Xenobiotica, 47(5), 437-450. [Link]
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Navigating the Ambiguities of Pipacycline: A Critical Scientific Assessment
An in-depth technical guide on the antibacterial spectrum of Pipacycline is not feasible at this time due to significant discrepancies and a lack of substantive, verifiable data in the public domain. Initial research reveals conflicting classifications of the compound and a notable scarcity of robust scientific literature detailing its antimicrobial activity.
A thorough investigation into this compound has surfaced contradictory information regarding its fundamental antibiotic class. Some sources categorize it as a tetracycline derivative, suggesting a mechanism of action that involves the inhibition of penicillinase formation.[1][2] Conversely, other references classify this compound as a semi-synthetic penicillin, which would imply a mechanism centered on the inhibition of bacterial cell wall synthesis through a β-lactam ring.[3] This fundamental discord in its classification makes a definitive technical guide scientifically untenable.
Furthermore, a significant portion of available data appears to conflate "this compound" with the well-established β-lactam antibiotic, "Piperacillin." The latter is extensively documented, with a broad spectrum of activity, particularly when combined with the β-lactamase inhibitor tazobactam.[4][5][6][7] This frequent misidentification further complicates the retrieval of accurate information specific to this compound.
The available information on this compound is largely limited to chemical supplier databases and older, less detailed literature, which do not provide the necessary depth for a technical whitepaper aimed at a scientific audience.[1][2] Critically, there is a lack of published studies presenting comprehensive data on its spectrum of antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values against a diverse panel of bacterial pathogens. Moreover, information regarding modern clinical trials, resistance mechanisms, and standardized susceptibility testing protocols for this compound is absent from the scientific record.
Notably, product information for this compound explicitly states that it is intended for "research use only, not for human or veterinary use," which aligns with the absence of extensive clinical data.[1]
Given these substantial limitations, this document will instead provide a detailed overview of the established antibacterial spectrum and testing methodologies for the similarly named, but distinct, antibiotic Piperacillin , as a potential point of reference and to highlight the type of data that would be required for a comprehensive analysis of a novel antibiotic.
Part 1: Piperacillin - A Broad-Spectrum β-Lactam Antibiotic
Piperacillin is a ureidopenicillin that exerts its bactericidal effect by inhibiting the final step in bacterial cell wall synthesis.[5][8] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner bacterial membrane.[5][8] Disruption of cell wall synthesis ultimately leads to cell lysis and death.[5]
Co-formulation with Tazobactam
To counteract a primary mechanism of bacterial resistance—the production of β-lactamase enzymes that hydrolyze the β-lactam ring—piperacillin is most commonly co-formulated with tazobactam.[4][5] Tazobactam is a β-lactamase inhibitor that irreversibly inactivates a wide array of these bacterial enzymes, thereby protecting piperacillin from degradation and extending its spectrum of activity to include many β-lactamase-producing organisms.[5][7]
Part 2: Spectrum of Antibacterial Activity of Piperacillin/Tazobactam
The combination of piperacillin and tazobactam provides a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[6][7]
Gram-Positive Aerobes
Piperacillin/tazobactam is active against many β-lactamase producing isolates of Staphylococcus aureus (methicillin-susceptible strains only) and various Streptococcus species.[7][9]
Gram-Negative Aerobes
The combination demonstrates potent activity against a wide array of Gram-negative pathogens, including:
-
Haemophilus influenzae (β-lactamase producing strains)[9]
-
Escherichia coli (β-lactamase producing strains)[9]
-
Klebsiella pneumoniae[9]
-
Acinetobacter baumannii[9]
-
Members of the Enterobacteriaceae family[6]
Anaerobic Bacteria
Piperacillin/tazobactam is effective against various anaerobic organisms, including the Bacteroides fragilis group.[6][9]
Tabulated Summary of In Vitro Activity
A comprehensive technical guide would present extensive data in a format similar to the table below. The following is a representative example based on established knowledge of Piperacillin/Tazobactam and not specific to this compound.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤1.0/4 | 2.0/4 |
| Streptococcus pneumoniae | ≤0.5/4 | 1.0/4 |
| Escherichia coli | ≤1.0/4 | 4.0/4 |
| Klebsiella pneumoniae | ≤1.0/4 | 8.0/4 |
| Pseudomonas aeruginosa | 4.0/4 | 32.0/4 |
| Bacteroides fragilis | ≤0.5/4 | 4.0/4 |
Note: Values are illustrative and represent Piperacillin concentration/Tazobactam concentration. Actual values may vary based on the specific study and geographic location.
Part 3: Methodologies for Determining Antibacterial Spectrum
The determination of an antibiotic's spectrum of activity relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental in antimicrobial research and development.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method used to determine the susceptibility of bacteria to antibiotics.
Experimental Protocol:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant according to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
Caption: Workflow for the agar disk diffusion susceptibility test.
Conclusion
While a comprehensive technical guide on the antibacterial spectrum of this compound cannot be produced due to a lack of reliable and consistent scientific data, the principles and methodologies for characterizing such a compound are well-established. The case of Piperacillin serves as a valuable exemplar of the depth of data—including a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, extensive MIC data, and well-defined mechanisms of action and resistance—required for the scientific community to fully evaluate and understand a new antimicrobial agent. Future research on this compound, should it be pursued, would need to address the fundamental questions of its chemical class and mechanism of action, followed by rigorous in vitro and in vivo studies to delineate its true antibacterial spectrum.
References
Please note: The following references primarily pertain to Piperacillin, as sufficient authoritative sources for this compound could not be identified.
- This reference number is intentionally left blank as no verifiable, in-depth scientific paper on this compound's antibacterial spectrum could be loc
- This reference number is intentionally left blank as no verifiable, in-depth scientific paper on this compound's antibacterial spectrum could be loc
-
Piperacillin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Piperacillin-tazobactam combination approved by FDA. (1994). American Journal of Hospital Pharmacy, 51(3), 290. [Link]
-
American Pharmaceutical Partners Receives FDA Approval For Piperacillin Injection. (2003, November 18). PR Newswire. [Link]
-
Piperacillin and Tazobactam - FDA Drug Approval Details. (n.d.). MedPath. Retrieved January 16, 2026, from [Link]
-
Piperacillin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 16, 2026, from [Link]
-
Piperacillin Monohydrate – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 16, 2026, from [Link]
-
A Placebo-Controlled Trial to Evaluate Two Locally Delivered Antibiotic Gels (Piperacillin Plus Tazobactam vs. Doxycycline) in Stage III-IV Periodontitis Patients. (2023). Medicina (Kaunas), 59(2), 303. [Link]
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What Is The Mechanism Of Action Of Piperacillin Sodium. (2023, July 25). Sonwu Blog. [Link]
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Piperacillin sodium: antibacterial spectrum, pharmacokinetics, clinical efficacy, and adverse reactions. (1982). Pharmacotherapy, 2(3), 164-77. [Link]
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Piperacillin and Tazobactam for injection, for intravenous use. (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]
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Piperacillin Resistance. (n.d.). PDB-101. Retrieved January 16, 2026, from [Link]
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Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). Bioaustralis Fine Chemicals. Retrieved January 16, 2026, from [Link]
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Clinical evaluation of piperacillin therapy for infection. (1981). Archives of Internal Medicine, 141(11), 1447-50. [Link]
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Piperacillin/tazobactam-resistant, cephalosporin-susceptible Escherichia coli bloodstream infections are driven by multiple acquisition of resistance across diverse sequence types. (2021). Microbial Genomics, 7(1), 000490. [Link]
-
Piperacillin/tazobactam resistant, cephalosporin susceptible Escherichia coli bloodstream infections driven by multiple resistance mechanisms across diverse sequence types. (2020). bioRxiv. [Link]
-
Piperacillin/Tazobactam Versus Carbapenems in Non-bacteremic UTI Due to -ESBL-producing Enterobacteriaceae. (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]
-
Piperacillin/tazobactam resistance in a clinical isolate of Escherichia coli due to IS26-mediated amplification of blaTEM-1B. (2021). Nature Communications, 12(1), 3745. [Link]
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Pipacycline (CAS 1110-80-1): A Technical Guide for Researchers
Introduction
Pipacycline, registered under CAS number 1110-80-1, is a semi-synthetic tetracycline antibiotic. Also known as Mepicycline, it is structurally a Mannich base derivative of tetracycline.[1][2] Historically, this compound garnered interest primarily as a component of a combination antibiotic, Penimepicycline. This guide provides a comprehensive technical overview of this compound, synthesizing the available scientific literature to inform researchers, scientists, and drug development professionals. Given the age of the primary research, this document also highlights areas where contemporary data is lacking.
Chemical and Physical Properties
This compound is characterized by the addition of a 4-(2-hydroxyethyl)-1-piperazinyl]methyl group to the amide of the core tetracycline structure.[3] This modification was intended to improve its physicochemical properties, particularly solubility.[4]
| Property | Value | Source(s) |
| CAS Number | 1110-80-1 | [1] |
| Molecular Formula | C29H38N4O9 | [1] |
| Molecular Weight | 586.64 g/mol | [2] |
| Synonyms | Mepicycline, Pipaciclina | [2][5] |
| Appearance | Solid powder | [2] |
| Solubility | Good water solubility. Soluble in ethanol, methanol, DMF, or DMSO. | [1][2] |
Synthesis of this compound and Penimepicycline
This compound is synthesized via a Mannich condensation reaction involving tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[1][3] This reaction attaches the piperazine moiety to the tetracycline backbone.
The more clinically relevant form, Penimepicycline, is a salt formed by the equimolar combination of the basic this compound and the acidic phenoxymethylpenicillin (Penicillin V).[4] The synthesis is a convergent process where both components are prepared separately and then combined.[2]
Caption: Convergent synthesis of Penimepicycline.
Experimental Protocol: General Synthesis of Penicillin V Analogues
-
Suspension: Suspend 6-APA (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C.
-
Base Addition: Add triethylamine (2-3 equivalents) to the suspension and stir until the 6-APA dissolves.
-
Acylation: Slowly add the desired acid chloride (e.g., phenoxyacetyl chloride, 1 equivalent) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and adjust the pH to ~2-3 with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization to yield the final Penicillin V analogue.[2]
Mechanism of Action
The antimicrobial activity of this compound, particularly in the form of Penimepicycline, is characterized by a dual mechanism of action, targeting two fundamental bacterial processes.[4]
-
Inhibition of Protein Synthesis (Tetracycline Moiety): As a tetracycline derivative, this compound binds to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and effectively halting protein synthesis.[4][6]
-
Inhibition of Cell Wall Synthesis (Penicillin Moiety): The Penicillin V component of Penimepicycline is a β-lactam antibiotic. It inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall synthesis leads to cell lysis and bacterial death.
-
Inhibition of Penicillinase: A key rationale for the combination of this compound with a penicillin is its ability to inhibit penicillinase, a type of β-lactamase enzyme that inactivates many penicillins.[2] By protecting Penicillin V from degradation by penicillinase-producing bacteria, this compound broadens the spectrum of activity of the combination.
Caption: Dual mechanism of action of Penimepicycline.
Antimicrobial Spectrum
Historical in vitro studies indicate that Penimepicycline possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][7] However, there is a significant lack of contemporary, quantitative antimicrobial susceptibility data (e.g., Minimum Inhibitory Concentration - MIC values) for this compound or Penimepicycline against a modern panel of clinical isolates. The available literature from the late 1960s provides a qualitative assessment of its activity against various bacterial genera.[7]
Known Susceptible Organisms (from historical data):
-
Staphylococcus spp.[7]
-
Streptococcus spp. (including Streptococcus pneumoniae)[7]
-
Escherichia coli[7]
-
Klebsiella spp.[7]
-
Proteus spp.[7]
-
Salmonella spp.[7]
-
Shigella spp.[7]
-
And others.[7]
For comparative purposes, the activity of other tetracyclines against various pathogens is well-documented and can serve as a general reference.[8] However, direct extrapolation of MIC values from other tetracyclines to this compound is not scientifically valid without specific experimental data.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) for this compound or Penimepicycline that meet modern standards are not available in the reviewed literature. As a semi-synthetic tetracycline, its pharmacokinetic profile would be expected to share some characteristics with other members of its class, but the specific impact of the piperazine modification on these properties has not been recently elucidated.
For context, tetracyclines as a class are generally characterized by:
-
Variable oral absorption, which can be affected by co-administration with food and divalent cations.
-
Wide distribution into tissues and fluids.
-
Metabolism in the liver to varying extents.[9]
-
Excretion primarily through the kidneys and in the feces.
The addition of the piperazine group in this compound was intended to improve bioavailability.[1] However, without modern pharmacokinetic studies, a detailed profile cannot be provided.
Analytical Methodologies
Specific, validated analytical methods for the routine quantification of this compound or Penimepicycline in biological matrices (e.g., plasma, urine) are not described in recent scientific literature. The search for such methods was often confounded by results for the similarly named but structurally different antibiotic, piperacillin.
For research purposes, the development of a quantitative assay for this compound would likely employ modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. A general workflow for such a method development would involve:
Caption: General workflow for HPLC-based antibiotic quantification.
Clinical Experience
The clinical use of Penimepicycline was documented in a series of studies published primarily in Japanese journals in the late 1960s.[10][11][12] These studies reported its use in the treatment of a variety of infections, including:
-
Respiratory tract infections (e.g., pneumonia, bronchitis)[10][11]
-
Skin and soft tissue infections[12]
-
Urinary tract infections (e.g., pyelonephritis)[10]
These historical clinical reports suggest that Penimepicycline was an effective antibiotic for its time. However, these studies do not meet the rigorous standards of modern clinical trials in terms of design, data collection, and statistical analysis. Furthermore, there is a lack of recent clinical data, and at least one source indicates that Penimepicycline is no longer commercially available, suggesting it has been superseded by newer agents with more favorable efficacy and safety profiles.[6]
Conclusion and Future Directions
This compound (Mepicycline), primarily in its salt form as Penimepicycline, represents an early example of a combination antibiotic designed to overcome bacterial resistance. Its dual mechanism of action, targeting both protein and cell wall synthesis while also inhibiting penicillinase, was a rational approach to broad-spectrum antibacterial therapy.
However, the available scientific literature is largely historical. For drug development professionals and researchers, this compound remains a compound of academic interest. To fully assess its potential in the current landscape of antimicrobial resistance, a comprehensive re-evaluation using modern methodologies would be required. This would include:
-
Detailed in vitro susceptibility testing against a diverse panel of contemporary, multidrug-resistant bacterial isolates.
-
Thorough pharmacokinetic and pharmacodynamic studies in animal models and, if warranted, in humans.
-
Development and validation of robust analytical methods for its quantification.
Without such studies, this compound's place is primarily in the historical context of antibiotic development.
References
-
Bioaustralis Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Penimepicycline. Retrieved from [Link]
- Komatsu, N., Yamano, A., & Oguro, Y. (1969). [Antibacterial spectrum of penimepicycline--4'-(beta-hydroxyethyl)-diethylenediaminomethyl-tetracycline phenoxymethylpenicillinate]. Japanese journal of antibiotics, 22(1), 21–26.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Penimepicycline. Retrieved from [Link]
-
Wikipedia. (n.d.). Penimepicycline. Retrieved from [Link]
- Ueda, Y., Nakamura, N., Furuya, C., Matsumoto, F., & Saito, A. (1969). [Experimental and clinical studies on penimepicycline]. Japanese journal of antibiotics, 22(1), 96–99.
-
chemeurope.com. (n.d.). Penimepicycline. Retrieved from [Link]
- Gradnik, B., & Ferrero, E. (1962).
-
PubChem. (n.d.). Methacycline. Retrieved from [Link]
- Uchida, S. (1969). [Therapeutic Results Using a New Antibiotic, Penimepicycline (Hydrocycline) Injection. 2]. Japanese journal of antibiotics, 22(1), 63–67.
- Hanai, T., Yoshida, K., & Saito, M. (1969). [Results of the clinical application of penimepicycline (Hydrocycline)]. Japanese journal of antibiotics, 22(1), 100–102.
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StatPearls. (2023). Drug Metabolism. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Pipacycline Synthesis via Mannich Condensation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Pipacycline and the Mannich Reaction
This compound is a semi-synthetic tetracycline antibiotic, distinguished by the addition of a 4-(2-hydroxyethyl)piperazinylmethyl group to the amide of the core tetracycline structure. This modification is achieved through the versatile and powerful Mannich reaction. The resulting compound, this compound, often exhibits altered pharmacokinetic properties, such as improved solubility, which can be advantageous for parenteral administration. Mannich bases of tetracyclines can act as prodrugs, reverting to the parent tetracycline compound under physiological conditions to exert their antibacterial effect.[1]
The Mannich reaction is a three-component organic condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[1] In the context of tetracycline synthesis, the reaction condenses the tetracycline base, formaldehyde, and a secondary amine—in this case, 4-(2-hydroxyethyl)piperazine. This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound, leveraging established principles of Mannich chemistry on the tetracycline scaffold.
Mechanism of the Mannich Condensation
The synthesis of this compound proceeds via a classic Mannich reaction mechanism. The reaction is initiated by the formation of an electrophilic Eschenmoser-like salt, an iminium ion, from the condensation of formaldehyde and the secondary amine, 4-(2-hydroxyethyl)piperazine. The tetracycline molecule, with its amide proton, then acts as the nucleophile, attacking the iminium ion to form the final C-N bond and yield the this compound product.
Caption: General mechanism of the Mannich reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of tetracycline Mannich bases.[2] Researchers should exercise appropriate caution and use personal protective equipment (PPE) when handling all chemicals.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Tetracycline Base (anhydrous) | ≥95% Purity | Sigma-Aldrich |
| Paraformaldehyde | Reagent Grade | Fisher Scientific |
| 4-(2-hydroxyethyl)piperazine | ≥98% Purity | Alfa Aesar |
| Absolute Ethanol (200 Proof) | Anhydrous | VWR |
| Concentrated Hydrochloric Acid | ACS Grade | J.T. Baker |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Deuterated Solvent (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
| HPLC Grade Acetonitrile | ≥99.9% | Honeywell |
| HPLC Grade Water | ||
| Formic Acid | LC-MS Grade |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis and purification of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous tetracycline base (e.g., 1.0 g, ~2.25 mmol).
-
Add absolute ethanol (e.g., 25-30 mL) to dissolve the tetracycline base.
-
To this solution, add 4-(2-hydroxyethyl)piperazine (1.1 eq, ~2.48 mmol) and paraformaldehyde (1.5 eq, ~3.38 mmol).
-
Fit the flask with a nitrogen or argon inlet to maintain an inert atmosphere. This is crucial to prevent oxidation and side reactions of the sensitive tetracycline core.
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle and stir vigorously.
-
Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation (as Hydrochloride Salt):
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Once cooled, slowly add a few drops of concentrated hydrochloric acid to the solution. This will protonate the basic nitrogen atoms on the this compound molecule, causing the hydrochloride salt to precipitate out of the ethanol solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold absolute ethanol, followed by a wash with anhydrous diethyl ether to remove any residual starting materials and solvent.
-
Dry the purified this compound hydrochloride salt under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as butanol.[3]
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of tetracycline antibiotics and their derivatives.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution using a mixture of: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm and 350 nm |
| Column Temp. | 35 °C |
Procedure: Prepare a dilute solution of the synthesized this compound in the mobile phase. Inject onto the HPLC system and analyze the chromatogram for the presence of the main product peak and any impurities. The retention time of this compound will differ from that of the starting tetracycline.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Key diagnostic signals to look for in the ¹H NMR spectrum of this compound include the appearance of new peaks corresponding to the methylene bridge (-N-CH₂-N-) and the protons of the 4-(2-hydroxyethyl)piperazine moiety.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₂₉H₃₈N₄O₉) is approximately 586.63 g/mol .
Troubleshooting and Key Considerations
-
Reaction Incomplete: If TLC analysis shows significant amounts of starting material, the reaction time can be extended. The intermittent addition of small amounts of paraformaldehyde may also drive the reaction to completion.[2]
-
Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. The precipitation step is pH-dependent; ensure sufficient acidification to precipitate the hydrochloride salt fully.
-
Product Stability: Tetracyclines are sensitive to both strongly acidic and basic conditions, as well as light. Store the final product in a cool, dark, and dry place.
Conclusion
The Mannich condensation provides a straightforward and efficient method for the synthesis of this compound from a tetracycline core. This protocol, grounded in established chemical principles, offers a reliable pathway for researchers to produce this important semi-synthetic antibiotic. Rigorous purification and characterization are paramount to ensure the quality and integrity of the final compound for subsequent research and development applications.
References
-
Chiwunze, T. E., et al. (2016). Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics. South African Journal of Chemistry, 69, 58-64. Available at: [Link]
- Cheney, L. C., Risser, W. C., & Gottstein, W. J. (1963). U.S. Patent No. 3,104,240. Washington, DC: U.S. Patent and Trademark Office.
-
Kowalski, P., et al. (2021). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 26(23), 7149. Available at: [Link]
-
Asuero, A. G., & Sayago, A. (2007). The analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 937-942. Available at: [Link]
-
Chen, G., et al. (2011). Mannich reaction at C-2 of tetracyclines. ResearchGate. Available at: [Link]
-
Cheney, L. C., Risser, W. C., & Gottstein, W. J. (1958). United States Patent Office, 3,104,240. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tetracycline. PubChem Compound Summary for CID 54675776. Available at: [Link]
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Application Notes and Protocols: Pipacycline Stock Solutions for Research
Introduction: The Critical Role of Pipacycline in Research
This compound is a semi-synthetic tetracycline derivative that has garnered interest in the scientific community for its potential applications in combating bacterial infections.[1][2] As a member of the tetracycline class of antibiotics, it is understood to function by inhibiting protein synthesis in bacteria.[3] Specifically, this compound is a tetracycline in which a hydrogen on the amide nitrogen is replaced by a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group.[4] This modification may influence its bioavailability and spectrum of activity.[1] Given its utility in a range of in vitro and cellular assays, the accurate and reproducible preparation of this compound stock solutions is a foundational step for any research endeavor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling this compound stock solutions. Adherence to these protocols will ensure the integrity of the compound and the validity of experimental results.
Foundational Knowledge: Understanding this compound's Properties
A thorough understanding of this compound's physicochemical properties is paramount to its successful application in research. These properties dictate the optimal solvent, storage conditions, and handling procedures.
| Property | Value | Source |
| Chemical Formula | C29H38N4O9 | [5] |
| Molecular Weight | 586.64 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO, ethanol, methanol. Good water solubility. | [1][5] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |
| Stock Solution Storage | 0-4°C for short term (days to weeks), or -20°C for long term (months). | [5] |
Causality Behind Solvent Choice: The solubility of this compound in both organic solvents like DMSO and alcohols, as well as its good water solubility, offers flexibility.[1][5] However, for creating high-concentration stock solutions, organic solvents are generally preferred to minimize the volume added to experimental systems, thereby reducing the risk of solvent-induced artifacts. DMSO is a common choice for its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[6] Ethanol is another viable option.[3][7][8]
Experimental Workflow for Stock Solution Preparation
The following workflow diagram illustrates the key decision points and steps in preparing this compound stock solutions for various research applications.
Caption: Workflow for this compound stock solution preparation.
Detailed Protocols for this compound Stock Solution Preparation
Protocol 1: High-Concentration Stock Solution in DMSO (10 mg/mL)
This protocol is recommended for most in vitro and cell-based assays where a high concentration stock is desired to minimize the final solvent concentration in the working solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed based on the desired stock concentration and final volume. For example, to prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[6]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage.[5]
Protocol 2: Stock Solution in Ethanol (5 mg/mL)
For applications where DMSO may interfere with the experimental system, ethanol can be a suitable alternative.
Materials:
-
This compound powder
-
70% Ethanol (prepared with sterile, nuclease-free water)
-
Sterile, light-protecting tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh out the desired amount of this compound powder. For 1 mL of a 5 mg/mL stock, use 5 mg of the compound.
-
Dissolution: Add the appropriate volume of 70% ethanol to the tube.
-
Mixing: Vortex until the powder is fully dissolved.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, filter the solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.[3]
-
Aliquoting and Storage: Aliquot into single-use tubes and store at -20°C, protected from light.[3][9]
Stability and Storage: Preserving the Integrity of this compound
The stability of tetracycline-class antibiotics is influenced by several factors, including solvent, temperature, light exposure, and pH.
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures slow down the rate of chemical degradation.[10] |
| Light | Use amber or opaque tubes for storage and minimize exposure to light. | Tetracyclines are light-sensitive and can degrade upon exposure to light.[3][11] |
| pH | Avoid highly alkaline conditions. | Tetracyclines are more stable in acidic solutions and are rapidly destroyed by alkali hydroxide solutions.[8][12] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Repeated freezing and thawing can lead to degradation of the compound.[9] |
Self-Validating System for Protocols: The practice of preparing single-use aliquots and storing them under validated conditions (-20°C, protected from light) serves as a self-validating system. Each time an experiment is performed with a fresh aliquot, the researcher can be confident in the concentration and integrity of the this compound, thereby ensuring the reproducibility of their results.
Preparation of Working Solutions: From Stock to Experiment
The transition from a concentrated stock solution to a working solution for your experiment is a critical dilution step.
Key Considerations:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture or assay buffer is low enough to not cause cellular toxicity or other artifacts. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[6]
-
Homogeneity: When diluting the stock solution, add it to the medium or buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents the formation of localized high concentrations that could lead to precipitation.[6]
-
Freshness: Prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not store diluted working solutions for extended periods.
Example Dilution Calculation:
To prepare 10 mL of a 10 µg/mL working solution from a 10 mg/mL stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = 10 mg/mL (10,000 µg/mL)
-
V1 = ?
-
C2 = 10 µg/mL
-
V2 = 10 mL
-
-
Calculation: (10,000 µg/mL) * V1 = (10 µg/mL) * (10 mL)
-
Result: V1 = 0.01 mL or 10 µL
Therefore, you would add 10 µL of the 10 mg/mL this compound stock solution to 10 mL of your experimental medium.
Safety Precautions and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling Powder: Handle the solid powder in a chemical fume hood or a designated area to avoid inhalation.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with your institution's chemical waste disposal guidelines.
Conclusion
The successful use of this compound in research is critically dependent on the proper preparation and handling of its stock solutions. By understanding the chemical properties of this compound and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the accuracy, reproducibility, and overall integrity of their experimental findings.
References
-
Benchling. (2015, June 29). Tetracycline (Tet) Stock Preparation. Retrieved from [Link]
-
ABO. Tetracycline Protocol and Selection Guide. Retrieved from [Link]
-
Fekete, J., et al. (1998). Stability studies of tetracycline in methanol solution. Journal of Chromatography A, 827(1), 45-55. Retrieved from [Link]
-
Xie, S., et al. (2019). Stability of Tetracycline-Methanol Solution under Different Storage Conditions. IOP Conference Series: Earth and Environmental Science, 371, 042042. Retrieved from [Link]
-
Cshprotocols. Tetracycline Stock Solution Preparation and Recipe. Retrieved from [Link]
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Bioaustralis Fine Chemicals. This compound. Retrieved from [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 54686184. Retrieved from [Link].
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Mohammed-Ali, M. A.-J. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. Journal of Al-Nahrain University, 15(2), 118-124. Retrieved from [Link]
-
Laboratory Notes. (2020, September 12). Preparation of Stock Solution of Tetracycline (12 mg/ml). Retrieved from [Link]
-
Sah, H. (2006). Degradation patterns of tetracycline antibiotics in reverse micelles and water. Biomedical Chromatography, 20(6-7), 656-662. Retrieved from [Link]
-
Mohammed-Ali, M. A.-J. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. Retrieved from [Link]
-
NeoSynBio. Mixing Antibiotic Stock Solutions for Synthetic Biology. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. This compound | Ligand page. Retrieved from [Link]
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Application Notes and Protocols for Pipacycline In Vitro Susceptibility Testing
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the principles and practical execution of in vitro susceptibility testing for pipacycline, a tetracycline-class antibiotic. As a semisynthetic derivative of tetracycline, also known as mepicycline, understanding its antimicrobial activity is crucial for research and development.[1] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodologies, ensuring robust and reliable results.
Introduction to this compound: Mechanism and Spectrum
This compound belongs to the tetracycline family of antibiotics, which are broad-spectrum agents effective against a variety of Gram-positive and Gram-negative bacteria.[2][3] The core mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect.[2][3]
This compound, specifically, is a derivative of tetracycline and has been noted for its ability to inhibit penicillinase formation in bacteria, thereby potentially synergizing with penicillin-class antibiotics against resistant strains.[4]
Foundational Principles of In Vitro Susceptibility Testing
In vitro susceptibility testing is fundamental to antimicrobial research. It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). These methods provide a quantitative measure of a drug's potency and are foundational for surveillance, resistance monitoring, and the establishment of clinical breakpoints.
The methodologies detailed herein are based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for tetracycline-class antibiotics.[5]
Core Methodologies for this compound Susceptibility Testing
Three primary methods are recommended for determining the in vitro susceptibility of bacteria to this compound: broth microdilution, agar dilution, and disk diffusion. The choice of method often depends on the specific research question, throughput requirements, and the bacterial species being tested.
Broth Microdilution
This is a highly quantitative method used to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibiotic in a liquid growth medium.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
-
Preparation of this compound Stock Solution:
-
This compound is soluble in water, ethanol, methanol, DMSO, or DMF.[1] For susceptibility testing, it is recommended to prepare a stock solution in a solvent that will not inhibit bacterial growth at the final concentration used in the assay. Sterile distilled water or a suitable buffer is preferred.
-
Weigh a precise amount of this compound powder and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 1000 mg/L).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Microtiter Plates:
-
Using Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepare serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 mg/L.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spot-inoculated onto the surface of the agar plates.
Caption: Workflow for Agar Dilution Susceptibility Testing.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a this compound stock solution as described for broth microdilution.
-
Prepare serial twofold dilutions of the stock solution.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Optionally, dilute this suspension 1:10 in sterile broth or saline.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator or a calibrated loop, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no growth, a barely visible haze, or a single colony.
-
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the other methods.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Antibiotic Disk:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a paper disk impregnated with a standardized concentration of this compound (or a surrogate tetracycline disk, see section 4) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate in ambient air at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established interpretive criteria.
-
Interpretive Criteria (Breakpoints) for this compound
A critical aspect of susceptibility testing is the interpretation of results using clinical breakpoints, which categorize an isolate as susceptible, intermediate, or resistant.
Important Note: As of the latest review of CLSI and EUCAST guidelines, specific clinical breakpoints for this compound have not been established or are not actively maintained.[4][6][7] This is likely due to its status as an older and less commonly used antibiotic.
Recommendation: In the absence of specific this compound breakpoints, researchers may consider using the breakpoints for tetracycline as a surrogate. However, this approach has limitations. While susceptibility to tetracycline often implies susceptibility to other tetracyclines like doxycycline and minocycline, resistance patterns can vary.[7] Any data generated using tetracycline as a surrogate for this compound should be interpreted with caution and this limitation should be explicitly stated in any reports or publications.
Tetracycline Breakpoints (for reference)
| Organization | Organism Group | Disk Content | Susceptible | Intermediate | Resistant |
| CLSI (M100) | Enterobacterales | 30 µg | ≥15 mm | 12-14 mm | ≤11 mm |
| Staphylococcus spp. | 30 µg | ≥19 mm | 15-18 mm | ≤14 mm | |
| EUCAST | Enterobacterales | 30 µg | ≥15 mm | 12-14 mm | ≤11 mm |
| Staphylococcus spp. | 30 µg | ≥19 mm | 15-18 mm | ≤14 mm |
| Organization | Organism Group | Susceptible (mg/L) | Intermediate (mg/L) | Resistant (mg/L) |
| CLSI (M100) | Enterobacterales | ≤4 | 8 | ≥16 |
| Staphylococcus spp. | ≤4 | 8 | ≥16 | |
| EUCAST | Enterobacterales | ≤1 | 2 | >2 |
| Staphylococcus spp. | ≤1 | - | >1 |
Note: These tables are for illustrative purposes and are subject to change. Always refer to the most current CLSI M100 and EUCAST breakpoint tables.
Quality Control: Ensuring the Integrity of Your Results
A robust quality control (QC) program is essential for the accuracy and reproducibility of susceptibility testing. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.
Recommended QC Strains
The following ATCC® strains are recommended by CLSI and EUCAST for routine quality control of tetracycline-class antibiotics:
| QC Strain | Rationale |
| Escherichia coli ATCC® 25922 | Gram-negative, non-fastidious control |
| Staphylococcus aureus ATCC® 29213 | Gram-positive cocci control |
| Pseudomonas aeruginosa ATCC® 27853 | Control for certain broad-spectrum agents |
| Enterococcus faecalis ATCC® 29212 | Gram-positive cocci control |
Acceptable QC Ranges for Tetracycline
| QC Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 0.5 - 2 mg/L |
| Disk Diffusion (30 µg) | 18 - 25 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 0.12 - 1 mg/L |
| Disk Diffusion (30 µg) | 19 - 28 mm |
Note: These ranges are for tetracycline and should be used as a guide for this compound testing. Always consult the latest CLSI M100 or EUCAST QC tables for the most up-to-date information.[8]
Self-Validation: If a QC result falls outside the acceptable range, patient results should not be reported. The cause of the discrepancy must be investigated and resolved before proceeding. Common causes include issues with media, inoculum preparation, incubation conditions, or the antibiotic disks/solution itself.
References
- Zhou, A., et al. (2025). Strain selective in vitro and in silico structure activity relationship of tetracycline antibiotics.
-
European Committee on Antimicrobial Susceptibility Testing. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. Retrieved from [Link]
- Traczewski, M. M., et al. (2013). Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae. Journal of Clinical Microbiology, 51(6), 1796-1801.
- CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Fritsche, T. R., et al. (2007). Reevaluation of Clinical and Laboratory Standards Institute Disk Diffusion Breakpoints for Tetracyclines for Testing Enterobacteriaceae. Journal of Clinical Microbiology, 45(5), 1494-1498.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
- JMI Laboratories. (2013).
- CLSI. (n.d.).
- Scribd. (n.d.). V 7.1 Breakpoint Tables EUCAST.
- EUCAST. (2021). Clinical Breakpoint Tables.
- ResearchGate. (n.d.). Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines (EUC.
-
Bioaustralis Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
- Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram.
- rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal QC.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Antimicrobial Susceptibility Test of Tetracycline Microspheres.
- Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Clinical and Vaccine Immunology, 13(4), 464-471.
- EUCAST. (n.d.). Disk Diffusion and Quality Control.
- Condalab. (n.d.). Tetracycline 30 µg.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
- ResearchGate. (2025).
- Wang, Y., et al. (2023). In vitro susceptibility testing of tetracycline-class antibiotics against slowly growing non-tuberculous mycobacteria. Clinical and Experimental Pharmacology and Physiology, 50(7), 604-609.
- Deim, Z., et al. (2024).
- Llop-Alonso, V., et al. (2024). The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. Pharmaceuticals, 17(8), 1085.
- ResearchGate. (n.d.).
- ResearchGate. (2024). (PDF)
- ResearchGate. (n.d.). Stability of piperacillin, tazobactam and penicillin G.
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- 4. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. fda.gov [fda.gov]
Application Note: A Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipacycline
Introduction
Pipacycline is a semi-synthetic tetracycline antibiotic.[1][2] It is a derivative of tetracycline and is classified as a pro-drug, which may revert to its parent compound under certain conditions.[2] Given its therapeutic importance, a robust and reliable analytical method is essential for the quality control of this compound in bulk drug substance and finished pharmaceutical products. This application note details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities.
The method is developed based on the known physicochemical properties of tetracycline analogues and established chromatographic principles. It is intended to be a starting point for method validation in a research or quality control setting, in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4][5][6]
Scientific Principles of the Method
The proposed method utilizes reversed-phase HPLC (RP-HPLC) with UV detection. RP-HPLC is the technique of choice for the analysis of moderately polar to nonpolar compounds like tetracyclines. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. The retention of this compound and its related substances is controlled by manipulating the composition and pH of the mobile phase.
Tetracyclines are known to be sensitive to pH and can undergo epimerization and dehydration, especially under acidic conditions, leading to the formation of degradation products like 4-epianhydrotetracycline (EATC), which can be toxic.[7][8] Therefore, the mobile phase composition and pH are critical parameters that must be carefully controlled to achieve a reliable and reproducible separation. The inclusion of forced degradation studies is crucial to demonstrate the stability-indicating nature of the method, ensuring that any degradation products do not interfere with the quantification of the active ingredient.[6][9]
Proposed HPLC Method Parameters
A summary of the proposed chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 355 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Proposed Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 17.0 | 40 | 60 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol (approximately 10 mL). This compound is soluble in methanol.[2]
-
Dilute to volume with Mobile Phase A.
-
This stock solution can be further diluted to prepare calibration standards.
Sample Solution Preparation (100 µg/mL):
-
For bulk drug substance, accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
For formulated products, use a quantity of the product equivalent to 10 mg of this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution.
System Suitability
Before starting the analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution should be injected to ensure the performance of the chromatographic system. The acceptance criteria for system suitability parameters should be established during method validation.
Analysis Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram:
Caption: HPLC analysis workflow for this compound.
Method Validation Approach
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[3][4][5] The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the drug substance.[10]
Acid Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with Mobile Phase A.
Base Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with Mobile Phase A.
Oxidative Degradation:
-
To 1 mL of the sample stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with Mobile Phase A.
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 80°C for 48 hours.
-
Prepare a sample solution of approximately 100 µg/mL.
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light for a specified period, as per ICH Q1B guidelines.
-
Prepare a sample solution of approximately 100 µg/mL.
The chromatograms from the forced degradation studies should be examined for the appearance of new peaks and the separation of these peaks from the main this compound peak.
Data Presentation and Analysis
The results of the analysis should be presented in a clear and concise manner. A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can be determined from the regression equation of the calibration curve.
The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method:
Sources
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Application Notes: Comprehensive In Vitro Efficacy and Cytotoxicity Profiling of Pipacycline
Abstract
This document provides a detailed framework and step-by-step protocols for the comprehensive in vitro evaluation of Pipacycline, a tetracycline antibiotic derivative.[1] The primary objective is to equip researchers with robust methodologies to determine the compound's antimicrobial efficacy against key bacterial pathogens and to concurrently assess its safety profile through cytotoxicity assays on relevant human cell lines. The protocols herein are aligned with international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3] We will detail the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside colorimetric assays for measuring mammalian cell viability and membrane integrity.
Introduction: The Rationale for a Dual-Pronged Approach
This compound is a semi-synthetic tetracycline antibiotic.[4] The development of any new antimicrobial agent necessitates a dual-pronged in vitro assessment strategy. First, its potency against target microorganisms must be quantified. Second, its potential for off-target toxicity to host cells must be rigorously evaluated. This parallel assessment allows for the early determination of a therapeutic window—the concentration range where the drug is effective against pathogens but safe for the host.
This guide is structured to provide both the "how" and the "why" for each experimental stage. We will begin with protocols to define this compound's antibacterial activity and then transition to methods for evaluating its impact on human cells.
Part I: Antimicrobial Efficacy Assessment
The cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Following this, the Minimum Bactericidal Concentration (MBC)—the lowest concentration required to kill 99.9% of the initial bacterial inoculum—is determined to classify the agent's activity as either bacteriostatic (inhibiting growth) or bactericidal (killing).[6][7]
Core Methodology: Broth Microdilution
The broth microdilution method is a standardized, quantitative technique that is highly accurate and allows for the simultaneous testing of multiple antibiotics.[5][8] It is the preferred method recommended by CLSI for its reproducibility and efficiency.[3]
Causality Behind Experimental Choices:
-
Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical. The activity of tetracycline-class antibiotics is highly sensitive to the concentration of divalent cations like Ca²⁺ and Mg²⁺.[9] CAMHB is standardized to contain 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺, ensuring that MIC values are accurate and comparable across different laboratories.[9]
-
Inoculum Standardization: A standardized bacterial inoculum, equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), is used to ensure that the final concentration in each well is ~5 x 10⁵ CFU/mL.[10] This prevents variability in results due to differences in bacterial density.
Table 1: Recommended Bacterial Strains for Initial Screening
| Organism | Strain (ATCC No.) | Gram Status | Rationale |
| Escherichia coli | 25922 | Negative | Representative of Gram-negative enteric pathogens. A standard quality control strain. |
| Staphylococcus aureus | 29213 | Positive | Representative of Gram-positive cocci, a common cause of skin and systemic infections. |
| Pseudomonas aeruginosa | 27853 | Negative | Represents a challenging, often multi-drug resistant, opportunistic pathogen. |
| Klebsiella pneumoniae | 700603 | Negative | A key pathogen in hospital-acquired infections, known for resistance mechanisms. |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M07 guidelines.[3]
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well, U-bottom microtiter plates
-
Quality control bacterial strains (from Table 1)
-
0.5 McFarland turbidity standard
-
Sterile water or appropriate solvent for this compound
-
Incubator (35 ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of this compound in a suitable sterile solvent.[12] Stock solutions can often be stored at -70°C, but stability should be verified.[13]
-
Serial Dilution in Plate: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[6] b. Add 200 µL of the 1280 µg/mL this compound stock to well 1. c. Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10.[14] Discard the final 100 µL from well 10. d. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).[5]
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in 5 mL of CAMHB.[11] b. Incubate at 35°C for 2-6 hours until the turbidity matches a 0.5 McFarland standard.[11] c. Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.[10]
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. This brings the final volume in each well to 200 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL. The drug concentrations are now halved, yielding a range from 64 µg/mL down to 0.125 µg/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).[5] The growth control (well 11) must be turbid. The sterility control (well 12) must be clear.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-on to the MIC test.[15]
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[6]
-
Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]
-
Reading the MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[7][16] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]
Part II: Mammalian Cell Cytotoxicity Assessment
Evaluating cytotoxicity is crucial to determine if this compound's antimicrobial activity comes at the cost of damaging host cells.[17] We will use two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[17][18]
Causality Behind Experimental Choices:
-
Cell Line Selection: We recommend using human cell lines relevant to drug metabolism and excretion.
-
Assay Synergy: The MTT assay measures a reduction in metabolic function, which can indicate cell stress or death. The LDH assay specifically measures necrosis or late-stage apoptosis via membrane rupture.[21] Using both provides a more complete picture of the potential toxic effects.
Table 2: Recommended Mammalian Cell Lines for Cytotoxicity Screening
| Cell Line | ATCC No. | Tissue of Origin | Rationale | Culture Medium |
| HepG2 | HB-8065 | Liver | Models potential hepatotoxicity.[22] | DMEM + 10% FBS |
| HEK293 | CRL-1573 | Kidney | Models potential nephrotoxicity.[23] | DMEM + 10% FBS |
Protocol 3: MTT Cell Viability Assay
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan is proportional to the number of metabolically active cells.[17]
Materials:
-
HepG2 or HEK293 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
Sterile 96-well, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 4: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[24] The amount of LDH in the supernatant is proportional to the number of dead cells.[21]
Materials:
-
Cell culture plate prepared as in Protocol 3 (Steps 1-3).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (provided in kit, for positive control).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: Add Lysis Buffer to control wells containing cells 45 minutes before the assay endpoint.
-
Spontaneous LDH Release: Use untreated control wells.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[24]
-
Absorbance Reading: Add stop solution if required by the kit, and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate cytotoxicity percentage using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Visualizing the Experimental Strategy
A clear workflow is essential for planning and execution.
Caption: Overall workflow for this compound in vitro evaluation.
Caption: Principle of the MTT cell viability assay.
References
-
Wikipedia. Broth microdilution. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Plotka, M. and Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
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seco.us. Mueller Hinton II Broth (Cation-Adjusted). [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Gut. SUPPLEMENTARY METHODS Cell cultures. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Pipacycline: A Guide to its Applications in Microbiological Research
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the applications of Pipacycline in microbiology research. With full editorial control, this guide is structured to provide a comprehensive understanding of this compound, moving from its fundamental properties to practical, field-proven experimental protocols.
Introduction to this compound: A Semi-Synthetic Tetracycline Derivative
This compound, also known as Mepicycline, is a semi-synthetic derivative of the tetracycline class of antibiotics.[1][2] Structurally, it is characterized by the classic four-ring tetracycline core, with a modification on the amide group where a hydrogen is substituted by a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group.[1] This modification, achieved through a Mannich condensation of formaldehyde and 4-hydroxyethylpiperazine with tetracycline, is intended to improve the compound's bioavailability.[2] It is important to note that this compound is intended for research use only and is not for human or veterinary applications.[3]
While this compound is classified as a tetracycline, there is some divergence in the literature regarding its precise mechanism of action. The primary and most well-established mechanism for tetracyclines is the inhibition of bacterial protein synthesis.[4][5] They achieve this by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site, which in turn prevents the elongation of the polypeptide chain.[5] However, some sources suggest that this compound may also inhibit the formation of penicillinase, an enzyme responsible for penicillin inactivation in bacteria, and decrease oxygen uptake in penicillin-resistant Staphylococcus aureus.[3] Another source describes it as a semi-synthetic penicillin with a β-lactam ring that inhibits bacterial cell wall synthesis, a mechanism characteristic of penicillins.[6] This suggests a potential dual-action mechanism or the possibility of off-target effects that warrant further investigation.
Given the limited and somewhat conflicting information in the existing literature, the protocols provided herein are based on the established applications of tetracycline-class antibiotics, with the acknowledgment that optimization may be required for specific research needs involving this compound.
Core Applications in Microbiology Research
This compound's role as a tetracycline derivative makes it a valuable tool for a range of microbiological investigations. The primary applications include:
-
Antimicrobial Susceptibility Testing (AST): Determining the minimum inhibitory concentration (MIC) of this compound against various bacterial strains to understand its spectrum of activity and potency.
-
Inhibition of Bacterial Protein Synthesis Assays: Elucidating the compound's mechanism of action by directly measuring its effect on protein synthesis in bacterial systems.
-
Use as a Selective Agent in Molecular Biology: Employing this compound to select for or against the growth of specific bacterial strains in genetic engineering and cloning workflows.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key applications of this compound. These protocols are designed to be self-validating and are grounded in established microbiological techniques.
Application 1: Antimicrobial Susceptibility Testing (AST)
Determining the Minimum Inhibitory Concentration (MIC) of this compound is fundamental to characterizing its antimicrobial profile. The broth microdilution method is a widely accepted and quantitative technique for this purpose.[7]
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, or ethanol, depending on solubility)[2]
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, standardized to a 0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Prepare this compound Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the appropriate sterile solvent to create a concentrated stock solution (e.g., 1024 µg/mL). Ensure complete dissolution.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Prepare and Standardize Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Microtiter Plate: Add 100 µL of the final diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only MHB (no bacteria or this compound).
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[7]
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Escherichia coli ATCC 25922 | [Experimental Value] | [To be determined based on established breakpoints, if available] |
| Staphylococcus aureus ATCC 29213 | [Experimental Value] | [To be determined based on established breakpoints, if available] |
| Pseudomonas aeruginosa ATCC 27853 | [Experimental Value] | [To be determined based on established breakpoints, if available] |
Note on Interpretation: The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints, which may not be available for this compound. Researchers may need to compare the results to those of other tetracyclines or establish their own interpretive criteria based on the research context.[9][10][11]
Application 2: Inhibition of Bacterial Protein Synthesis Assay
To investigate this compound's primary mechanism of action as a tetracycline, an in vitro protein synthesis inhibition assay can be performed. This assay measures the effect of the antibiotic on the translation of a reporter gene in a cell-free system.[12][13]
Protocol: In Vitro Coupled Transcription/Translation Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
This compound
-
Bacterial cell-free coupled transcription/translation system (e.g., from E. coli)
-
Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene under a bacterial promoter)
-
Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive detection system)
-
Nuclease-free water
-
Incubator or water bath
-
Detection reagents for the reporter protein (e.g., luciferin for luciferase, ONPG for β-galactosidase)
-
Scintillation counter or luminometer/spectrophotometer
Workflow Diagram:
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Analytical techniques for studying Pipacycline prodrug conversion
Analytical Techniques for Studying Pipacycline Prodrug Conversion
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analytical methodologies required to study the conversion of this compound prodrugs. As this compound is a novel, next-generation tetracycline-class antibiotic, its clinical efficacy is enhanced through a prodrug strategy designed to improve pharmacokinetic properties such as solubility or bioavailability. The successful development of such a prodrug hinges on the rigorous characterization of its conversion back to the active parent drug, this compound. This document details the foundational theory, step-by-step protocols, and field-proven insights for utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and in vitro biological matrix assays to quantify conversion kinetics, identify metabolites, and establish stability profiles, ensuring data integrity and supporting regulatory submissions.
Introduction: The Rationale for Prodrug Strategy and Analysis
Tetracycline-class antibiotics are vital in treating a wide range of bacterial infections.[1][2] However, limitations such as poor solubility or rapid metabolism can hinder their therapeutic potential. A prodrug strategy, wherein a bioreversible moiety is attached to the active parent drug, is a well-established approach to overcome these limitations.[3] For our representative molecule, "this compound," we will consider a common ester-based prodrug designed to be hydrolyzed by endogenous enzymes, such as carboxylesterases, into the active this compound and an inert linker molecule.[3][4][5]
The critical question for any prodrug is its conversion profile: it must remain stable in the bottle but convert efficiently to the active form at the desired site of action in vivo. An incomplete or overly rapid conversion can lead to sub-therapeutic drug levels or toxicity. Therefore, a robust suite of analytical methods is not merely procedural but is the cornerstone of validating the entire prodrug concept. These methods must be "stability-indicating," meaning they can accurately separate and quantify the prodrug from the active parent drug and any potential degradation products.[6][7] This guide is structured to walk the researcher through the logical progression of developing and applying these essential analytical techniques.
Foundational Analysis: Stability-Indicating HPLC-UV Method
The primary workhorse for quantifying prodrug conversion is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Its purpose is to provide a robust, reproducible method to simultaneously measure the decrease in the prodrug concentration and the corresponding increase in the active this compound concentration over time.
2.1. Causality in Method Development
Developing a successful HPLC method requires understanding the physicochemical properties of the tetracycline class.
-
Column Choice: Tetracyclines are known to chelate with metals, which can cause poor peak shape and irreversible retention on standard silica columns.[8] Therefore, a high-purity, end-capped C8 or C18 column is recommended to minimize these interactions.[1][9] The slightly less hydrophobic C8 can sometimes offer better peak shape for these compounds.
-
Mobile Phase pH: The pH of the mobile phase is critical. Tetracyclines are susceptible to epimerization and degradation at neutral or high pH.[9] An acidic mobile phase, typically between pH 2.0 and 3.0, is essential to maintain the stability of the analytes on the column and ensure sharp, symmetrical peaks.[2][10]
-
Mobile Phase Additives: Additives like oxalic acid or phosphate buffers are often used.[10][11] These agents act as "ion-pairing" or chelating agents to further mask residual silanol groups on the column packing and prevent peak tailing.
-
Detection Wavelength: Tetracyclines have characteristic UV absorbance maxima. A wavelength around 260-280 nm or 350 nm is typically effective for sensitive detection of both the prodrug and the active parent drug.[1][10]
2.2. Experimental Workflow for Method Development
The overall process of developing and applying an HPLC method for conversion studies is a systematic endeavor.
Caption: Workflow for HPLC method development and application.
2.3. Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for separating a hypothetical this compound Prodrug from active this compound.
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
Reversed-phase C8 column (e.g., 4.6 x 150 mm, 3.5 µm).[10]
-
Analytical standards of this compound Prodrug and this compound (>99% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium dihydrogen phosphate, orthophosphoric acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.2 µm filter.[10]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
The conditions below are a starting point and must be optimized to achieve baseline separation.
-
| Parameter | Setting | Rationale |
| Column | C8, 4.6 x 150 mm, 3.5 µm | Good retention and peak shape for tetracyclines.[1][9] |
| Column Temp. | 35 °C | Improves peak efficiency and reduces viscosity.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Standard volume, adjustable based on concentration. |
| Detection | UV at 275 nm | Common absorbance wavelength for tetracyclines.[10] |
| Gradient | 5% to 60% B over 10 min | A gradient is necessary to elute both the more polar active drug and the likely more lipophilic prodrug within a reasonable time. |
-
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound Prodrug and this compound standards in a suitable solvent (e.g., 50:50 acetonitrile:water) to create individual stock solutions.
-
Working Standards: Prepare a mixed working standard containing both the prodrug and active drug at a relevant concentration (e.g., 100 µg/mL) by diluting the stock solutions with Mobile Phase A.
-
Forced Degradation (Method Specificity): As per ICH guidelines Q1A(R2), expose the prodrug to acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV/Vis) to generate degradation products.[6][12][13] The goal is to achieve 5-20% degradation.[12] Analyze these samples to ensure the main peaks are resolved from all degradation peaks.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound Prodrug and this compound.
-
For conversion studies, plot the concentration (or % remaining) of the prodrug versus time. Calculate the conversion half-life (t½) from the slope of the natural log of the concentration plot.[14]
-
Confirmatory Analysis: LC-MS/MS for Metabolite Identification
While HPLC-UV is excellent for quantification, it cannot confirm the identity of the peaks. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming that the peak appearing at the retention time of this compound is, in fact, this compound. It provides molecular weight and structural fragmentation data, offering unambiguous identification.
3.1. Causality in Method Development
-
Ionization Source: Electrospray Ionization (ESI) is highly effective for polar molecules like tetracyclines and is typically operated in positive ion mode.
-
Mobile Phase: LC-MS is sensitive to non-volatile salts. Therefore, phosphate buffers used in HPLC-UV must be replaced with volatile alternatives like formic acid or ammonium acetate.
-
MRM Transitions: The key to LC-MS/MS sensitivity and selectivity is Multiple Reaction Monitoring (MRM). The mass spectrometer is set to isolate the parent ion (precursor ion) of the target molecule, fragment it, and then monitor for a specific, characteristic fragment ion (product ion). This precursor → product transition is highly specific to the analyte.
3.2. Protocol 2: LC-MS/MS Identification
-
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
LC system and column as described in Protocol 1.
-
Analytical standards of this compound Prodrug and this compound.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
-
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Use the same gradient and flow rate as the optimized HPLC-UV method to facilitate peak tracking.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
The following parameters must be determined empirically by infusing pure standards.
-
Ionization Mode: ESI Positive.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal.
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Prodrug | [M+H]⁺ | Fragment 1 | Optimized value |
| This compound | [M+H]⁺ | Fragment 1 | Optimized value |
| This compound | [M+H]⁺ | Fragment 2 (confirmatory) | Optimized value |
-
Analysis:
-
Inject a sample from a conversion assay (e.g., plasma stability).
-
Confirm that the peak eluting at the expected retention time of this compound shows the correct MRM transitions, confirming its identity.
-
In Vitro Application: Plasma Stability & Conversion Assay
The ultimate test of a prodrug is its behavior in a biologically relevant matrix. An in vitro plasma stability assay is a crucial early-stage experiment to determine how quickly the prodrug is converted by plasma enzymes.[15][16][17] This assay predicts the compound's stability in systemic circulation.[14][18]
4.1. Prodrug Conversion Pathway
The conversion is typically an enzymatic process. For an ester prodrug, plasma esterases catalyze the hydrolysis reaction.
Caption: Enzymatic conversion of this compound Prodrug.
4.2. Protocol 3: In Vitro Plasma Stability Assay
This protocol provides a self-validating system by including controls.
-
Materials:
-
This compound Prodrug stock solution (e.g., 1 mM in DMSO).
-
Control compound (a compound with known high plasma instability).
-
Pooled plasma (e.g., human, rat) stored at -80 °C. Thaw on ice before use.
-
96-well plate, incubator set to 37 °C.
-
Quenching solution: ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound not present in the sample).
-
-
Experimental Procedure:
-
Pre-warm Plasma: Aliquot plasma into microcentrifuge tubes and pre-warm in a 37 °C water bath for 5 minutes.
-
Initiate Reaction (t=0): Spike the prodrug stock solution into the pre-warmed plasma to a final concentration of 1 µM.[16] The final DMSO concentration should be <1%. Vortex gently.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.[15][17]
-
Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 3 volumes (150 µL) of the ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins.[15]
-
Controls:
-
t=0 Control: Add the plasma aliquot to the quenching solution before adding the prodrug. This represents 100% compound at the start.
-
Heat-Inactivated Control: Incubate a parallel set of samples using plasma that has been heat-inactivated (e.g., 60 °C for 30 min) to denature enzymes. Minimal conversion should occur here, confirming the reaction is enzymatic.
-
Positive Control: Run the assay with the known unstable compound to ensure the plasma has enzymatic activity.
-
-
Sample Processing: Vortex all quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using the validated HPLC-UV (Protocol 1) and/or LC-MS/MS (Protocol 2) method.
-
-
Data Presentation and Interpretation:
| Time (min) | Prodrug Peak Area | % Prodrug Remaining |
| 0 | 510,450 | 100.0% |
| 5 | 415,230 | 81.3% |
| 15 | 280,110 | 54.9% |
| 30 | 155,980 | 30.6% |
| 60 | 48,750 | 9.6% |
| 120 | 5,200 | 1.0% |
| Heat-Inactivated 120 min | 499,870 | 97.9% |
-
Interpretation: The rapid disappearance of the prodrug in active plasma, contrasted with its stability in heat-inactivated plasma, strongly indicates enzyme-mediated conversion. The calculated half-life provides a quantitative measure of its stability.
Conclusion
The analytical framework presented here provides a robust, logical, and scientifically-grounded approach to characterizing the conversion of a novel prodrug like this compound. By starting with a validated, stability-indicating HPLC method, confirming metabolite identity with LC-MS/MS, and applying these tools to biologically relevant in vitro assays, researchers can generate the high-quality, trustworthy data needed to make critical decisions in the drug development pipeline. Adherence to these principles and protocols ensures that the performance of the prodrug is well-understood, supporting its advancement toward clinical application. All methods should be validated according to regulatory guidelines such as those from the FDA and ICH to ensure data integrity for submissions.[19][20][21]
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Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms . PMC - PubMed Central. [Link]
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(PDF) Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms . ResearchGate. [Link]
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Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions . ResearchGate. [Link]
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Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method . PubMed. [Link]
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Using Disease-Associated Enzymes to Activate Antimicrobial Peptide Prodrugs . PubMed. [Link]
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Enzyme Models—From Catalysis to Prodrugs . MDPI. [Link]
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- 8. LC/MS/MS Analysis of Tetracycline Antibiotics on Kromasil® Eternity™ C18 application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Testing | SGS Denmark [sgs.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
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- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pipacycline Solubility Challenges in Aqueous Solutions
Welcome to the technical support center for Pipacycline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation with this compound in aqueous solutions. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a deeper understanding and more effective troubleshooting.
Introduction to this compound Solubility
This compound, a semi-synthetic tetracycline antibiotic, presents unique challenges in achieving desired concentrations in aqueous media.[1] While some sources indicate "good water solubility," practical laboratory applications often reveal complexities.[1] Factors such as pH, buffer composition, and temperature can significantly impact its dissolution. This guide provides a systematic approach to addressing these issues, ensuring reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound solubility.
Q1: My this compound powder is not dissolving in water or my aqueous buffer. What is the first step?
A1: Initially, verify the purity of your this compound lot and ensure your water is of high purity (e.g., Milli-Q® or equivalent). This compound is soluble in organic solvents like DMSO, ethanol, and methanol, which can be used to prepare a concentrated stock solution before further dilution in your aqueous medium.[1][2] However, for direct aqueous dissolution, pH adjustment is the most critical first step.
Q2: What is the optimal pH for dissolving this compound in an aqueous solution?
A2: The solubility of tetracycline-class antibiotics is highly pH-dependent.[3] Generally, these compounds are more soluble in acidic conditions. For tetracyclines, adjusting the pH to be below their pKa value will favor the more soluble, ionized form.[3][4] We recommend starting with a pH in the range of 3.0-4.0 and gradually increasing it if your experimental conditions require a less acidic environment.
Q3: Can I use co-solvents to improve this compound solubility?
A3: Yes, co-solvents can be an effective strategy. If your experimental design allows, using a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance solubility. It's crucial to start with a low percentage (e.g., 1-5%) and assess the impact on your specific assay, as co-solvents can influence biological activity or other experimental parameters.
Q4: Are there any excipients that can aid in this compound solubilization?
A4: Absolutely. For persistent solubility issues, various pharmaceutical excipients can be employed. These are substances that can help improve the solubility and stability of an active pharmaceutical ingredient (API).[5][6][7] Some common and effective excipients include:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, which can encapsulate the poorly soluble this compound molecule, thereby increasing its apparent water solubility.[8]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can be used at low concentrations to improve wetting and micellar solubilization of the drug.[4][9]
-
Polymers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can be used to create amorphous solid dispersions, which can enhance the dissolution rate.[5][10]
Q5: How can I confirm that my this compound is fully dissolved and not degraded?
A5: Visual inspection for particulate matter is the first step. For quantitative confirmation, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[11][12] It is also crucial to monitor for potential degradation products, as tetracyclines can be unstable under certain pH and light conditions.[13][14] Liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more sensitive detection and identification of both the parent compound and any degradants.[15][16]
Troubleshooting Guide
This section provides a systematic, step-by-step approach to resolving this compound solubility issues.
Problem: this compound fails to dissolve in the desired aqueous buffer.
Step 1: Initial Assessment and pH Adjustment
-
Visual Inspection: Observe the solution for any undissolved particles or cloudiness.
-
pH Measurement: Measure the current pH of your solution.
-
Acidification: Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH to approximately 3.5. Stir the solution continuously.
-
Observation: Monitor for dissolution. If the solution clears, the issue was likely pH-related.
Causality: The solubility of tetracycline antibiotics is often lowest at their isoelectric point and increases in acidic or basic conditions.[3] By lowering the pH, you protonate the functional groups on the this compound molecule, increasing its polarity and affinity for the aqueous solvent.[4]
Step 2: Employing Co-solvents
If pH adjustment alone is insufficient or not compatible with your experimental system:
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.[2]
-
Incremental Addition: Add the stock solution dropwise to your vigorously stirred aqueous buffer.
-
Final Concentration: Ensure the final concentration of the organic solvent is as low as possible and does not interfere with your experiment.
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of less polar drug molecules.
Step 3: Utilizing Solubilizing Excipients
For challenging cases, especially when aiming for higher concentrations, excipients are recommended.
| Excipient Type | Example | Recommended Starting Concentration | Mechanism of Action |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes, increasing apparent solubility.[8] |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-1% (v/v) | Reduces surface tension and forms micelles to encapsulate the drug.[4][17][18][19] |
| Polymers | Polyvinylpyrrolidone (PVP K30) | 1-5% (w/v) | Creates solid dispersions, preventing crystallization and enhancing dissolution.[5][10] |
Experimental Protocol: Preparing a this compound Solution with HP-β-CD
-
Prepare a solution of HP-β-CD in your desired aqueous buffer.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir for at least one hour at room temperature.
-
Visually inspect for complete dissolution. If necessary, gentle warming (not exceeding 40°C) can be applied, but monitor for any signs of degradation (e.g., color change).
Step 4: Verification of Solubilization and Stability
It is imperative to confirm that the this compound is not only dissolved but also stable in your final formulation.
Experimental Protocol: Quantification by RP-HPLC
-
Sample Preparation: Filter an aliquot of your prepared this compound solution through a 0.22 µm syringe filter.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
-
Detection: Monitor the absorbance at a wavelength of approximately 226 nm.[11]
-
Quantification: Compare the peak area of your sample to a standard curve prepared with this compound dissolved in a suitable organic solvent.
Self-Validating System: By comparing the measured concentration to the expected concentration, you can confirm complete dissolution. The absence of significant additional peaks suggests the absence of major degradation products. For a more in-depth analysis of potential degradants, LC-MS/MS is the preferred method.[15][16]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing this compound solubility issues.
Caption: A stepwise decision-making workflow for troubleshooting this compound solubility.
Understanding this compound Degradation
Tetracycline-class antibiotics can be susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.[13][20] The rate of degradation is influenced by pH, temperature, light exposure, and the presence of metal ions.[20] Alkaline conditions can promote epimerization and dehydration, leading to a loss of biological activity. Therefore, it is recommended to prepare this compound solutions fresh and protect them from light. If storage is necessary, it should be at 2-8°C for short periods, with stability confirmed by analytical methods.
The following diagram illustrates the primary factors influencing this compound stability in aqueous solutions.
Sources
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- 2. medkoo.com [medkoo.com]
- 3. pharmasciences.in [pharmasciences.in]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 10. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetracycline degradation by ozonation in the aqueous phase: proposed degradation intermediates and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Pipacycline Stability and Degradation: A Technical Guide for Researchers
Welcome to the Technical Support Center for Pipacycline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various experimental conditions. As this compound is a semi-synthetic prodrug of tetracycline, an understanding of its behavior in solution is critical for obtaining accurate and reproducible experimental results. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to support your research endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
1.1 Issue: Rapid Loss of this compound Potency in Aqueous Solutions
Symptoms:
-
A significant decrease in the main this compound peak area is observed in your chromatogram over a short period.
-
Inconsistent results in bioassays.
-
Appearance of new peaks in the chromatogram corresponding to tetracycline and its degradation products.
Root Cause Analysis:
This compound is a Mannich base, a type of prodrug designed to improve bioavailability. In aqueous solutions, Mannich bases are susceptible to hydrolysis, which releases the active drug, in this case, tetracycline, along with formaldehyde and 4-(2-hydroxyethyl)piperazine. This hydrolysis can occur relatively quickly, especially under non-optimal pH and temperature conditions. The released tetracycline is then subject to its own degradation pathways.
Immediate Corrective Actions:
-
pH Control: Maintain the pH of your stock solutions and experimental buffers within a stable range. For tetracyclines, a slightly acidic pH (around 4-5) is often recommended to minimize epimerization, but it's crucial to determine the optimal pH for this compound's stability as a prodrug empirically.
-
Temperature Management: Prepare solutions fresh and keep them at low temperatures (2-8°C) to slow down the rate of hydrolysis and degradation. For long-term storage, refer to the manufacturer's recommendations, which is typically -20°C or lower[1].
-
Solvent Choice: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and dilute into aqueous buffers immediately before use.
Preventative Measures:
-
Fresh Preparations: Always prepare aqueous solutions of this compound fresh for each experiment.
-
Stability Study: Conduct a preliminary stability study in your specific experimental buffer to understand the degradation kinetics of this compound under your conditions.
1.2 Issue: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks are observed in the chromatogram in addition to the parent this compound peak.
-
Difficulty in quantifying this compound due to co-eluting peaks.
Root Cause Analysis:
The additional peaks are likely degradation products of tetracycline, the active form of this compound. The primary degradation products of tetracycline include:
-
4-Epitetracycline: An isomer of tetracycline that forms under mildly acidic conditions (pH 3-5)[1].
-
Anhydrotetracycline: A dehydration product formed under strongly acidic conditions (pH < 2)[2].
-
4-Epianhydrotetracycline: A toxic degradation product formed from either 4-epitetracycline or anhydrotetracycline[2][3].
-
Isotetracycline: Formed under alkaline conditions[4].
Troubleshooting Steps:
-
Peak Identification: If possible, use reference standards of the expected degradation products to confirm their identity.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound, tetracycline, and its degradation products. A stability-indicating HPLC method is crucial for this purpose.
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate these degradation products and confirm their retention times in your HPLC method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound in a solid state versus in solution?
A1: As a solid, this compound is relatively stable if stored under the recommended conditions (dry, dark, and at -20°C for long-term storage)[1]. In solution, its stability is significantly reduced. In aqueous buffers, hydrolysis to tetracycline can be observed within hours, and subsequent degradation of tetracycline will follow. The exact shelf-life in solution is highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. As a Mannich base, the hydrolysis to tetracycline is influenced by pH. Following hydrolysis, the resulting tetracycline molecule is also sensitive to pH. Strongly acidic conditions (pH < 2) promote the formation of anhydrotetracycline, while mildly acidic conditions (pH 3-5) lead to the formation of 4-epitetracycline[1][2]. Alkaline conditions can cause the formation of isotetracycline[4].
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3:
-
Solvent: Prepare high-concentration stock solutions in anhydrous DMSO or DMF.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Dilute the stock solution into your aqueous experimental buffer immediately before use. Do not store aqueous working solutions for extended periods.
Q4: Is this compound sensitive to light?
A4: Yes, tetracyclines as a class are known to be sensitive to light[3]. Photodegradation can occur, leading to the formation of various degradation products. Therefore, it is essential to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. Photostability studies should be conducted as part of a comprehensive stability assessment, following ICH Q1B guidelines[5].
Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. For this compound, the method must be able to resolve:
-
This compound
-
Tetracycline
-
4-Epitetracycline
-
Anhydrotetracycline
-
4-Epianhydrotetracycline
The development of such a method typically involves forced degradation studies to generate these compounds and subsequent optimization of the HPLC conditions (e.g., column, mobile phase, gradient) to achieve adequate separation[6][7].
Section 3: Experimental Protocols
3.1 Protocol: Forced Degradation Study of this compound
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the intended analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5][8].
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, expose a solution of this compound to the same temperature. At each time point, prepare a sample for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9]. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the this compound peak area.
Data Analysis:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Determine the retention times of the major degradation products.
-
Assess the peak purity of the this compound peak to ensure no co-elution with degradation products.
3.2 Protocol: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its major degradation products.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water[6].
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B may be necessary to resolve all compounds. A starting point could be 95% A and 5% B, ramping to 50% A and 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: 0.1% Phosphoric acid in water to improve the stability of the sample in the autosampler[6].
-
Autosampler Temperature: 4°C to minimize degradation during the analytical run[6].
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Section 4: Data Presentation and Visualization
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Tetracycline, Anhydrotetracycline, 4-Epianhydrotetracycline |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% | Tetracycline, Isotetracycline |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Various oxidative degradation products |
| Thermal (Solution) | - | 48 hours | 80°C | 10-15% | Tetracycline, 4-Epitetracycline |
| Photolysis | >1.2 million lux hrs | Ambient | Ambient | 5-15% | Various photolytic degradation products |
Note: The % degradation is an approximate target for method development and may vary.
Diagram 1: this compound Hydrolysis and Subsequent Tetracycline Degradation Pathways
Caption: Degradation pathways of this compound and its active form, tetracycline.
Diagram 2: Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
-
Hossan, S., et al. (2014). Development and Validation of an HPLC Method for Tetracycline-Related USP Monographs. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-244. [Link]
-
Doi, A. M., et al. (2013). A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 119-124. [Link]
-
Li, W., et al. (2022). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Molecules, 27(19), 6598. [Link]
-
Naeem, S., et al. (2014). Development and validation of an HPLC method for tetracycline-related USP monographs. ResearchGate. [Link]
-
Pena, A., et al. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 839-845. [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Veeragandham, S. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
Jiao, S., et al. (2008). Hydrolysis and photolysis of oxytetracycline in aqueous solution. Journal of Environmental Sciences, 20(9), 1071-1076. [Link]
-
Wang, J., et al. (2023). Catalytic Degradation of Tetracycline Hydrochloride by Coupled UV-Peroxydisulfate System: Efficiency, Stability and Mechanism. Processes, 11(6), 1638. [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Wang, J., et al. (2023). Catalytic Degradation of Tetracycline Hydrochloride by Coupled UV−Peroxydisulfate System: Efficiency, Stability and Mechanism. MDPI. [Link]
-
Mohammed-Ali, M. A. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. Semantic Scholar. [Link]
-
Cai, M., et al. (2020). Degradation of tetracycline by UV activated monochloramine process:Kinetics, degradation pathway, DBPs formation and toxicity assessment. ResearchGate. [Link]
-
Mohammed-Ali, M. A. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. [Link]
-
Mohammed-Ali, M. A. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. [Link]
-
George, A. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
-
Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-169. [Link]
-
MicroSolv Technology Corporation. (n.d.). Stability Testing of Tetracycline HCl Capsules. MicroSolv. [Link]
-
Testa, B. (2003). Hydrolysis in drug and prodrug metabolism : chemistry, biochemistry, and enzymology. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. University of Kentucky. [Link]
-
Clayton, J. P., et al. (1976). Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins. Journal of Medicinal Chemistry, 19(12), 1385-1391. [Link]
-
Gampa, V. R., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 14(10), 2217. [Link]
-
Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research, 12(9), 1361-1370. [Link]
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- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pipacycline Concentration for Antibacterial Assays
Welcome to the technical resource hub for Pipacycline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound concentrations for antibacterial assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about this compound's properties and its use in standard antibacterial susceptibility testing.
Q1: What is this compound and what is its mechanism of action?
A: this compound is a tetracycline-class antibiotic.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome's A-site.[3] This action effectively halts the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.[3] Some sources also indicate this compound may inhibit penicillinase formation in certain bacteria.[1]
Q2: What is the recommended starting concentration range for Minimum Inhibitory Concentration (MIC) testing with this compound?
A: The optimal concentration range depends heavily on the bacterial species being tested and their expected susceptibility. For tetracyclines, MIC values can vary significantly between Gram-positive and Gram-negative organisms. A sensible starting point for a standard two-fold serial dilution is to select a range that brackets the expected MICs for your target organisms, as guided by established standards for similar antibiotics from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
| Bacterial Group | Typical MIC Range for Tetracyclines (µg/mL) | Recommended this compound Test Range (µg/mL) |
| Gram-Positive Cocci (e.g., Staphylococcus aureus, Streptococcus pneumoniae) | 0.12 - 2 | 0.06 - 64 |
| Enterobacterales (e.g., Escherichia coli, Klebsiella pneumoniae) | 0.25 - 16 | 0.125 - 128 |
| Non-fermenters (e.g., Pseudomonas aeruginosa) | Often higher; intrinsic resistance common | 1 - 256 |
Note: These are generalized ranges. It is crucial to perform range-finding experiments for your specific strains.
Q3: What solvent should be used for this compound stock solutions and how should they be stored?
A: Most tetracycline hydrochlorides are soluble in water, methanol, or dimethyl sulfoxide (DMSO). For susceptibility testing, preparing the initial stock in a minimal amount of DMSO and then diluting with sterile deionized water or the appropriate broth is a common practice. Always refer to the manufacturer's solubility data for the specific lot of this compound you are using.
For storage, tetracycline solutions can be unstable.[7][8][9] It is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store them protected from light at -20°C or, preferably, -80°C.[7] Stability studies have shown that some tetracyclines can lose up to 25% of their potency after 6 months at -20°C.[7] Avoid repeated freeze-thaw cycles.
Q4: Why is Cation-Adjusted Mueller-Hinton Broth (CAMHB) specified for susceptibility testing?
A: The activity of tetracycline-class antibiotics is significantly affected by the concentration of divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺).[10][11] These cations can chelate the antibiotic, reducing its effective concentration and leading to falsely elevated MIC values.[3] CAMHB is standardized to contain a specific concentration of these ions (20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺), which ensures that results are consistent and comparable across different laboratories.[10][11] Using non-adjusted media will produce unreliable and non-standardized results.
Q5: What are the essential Quality Control (QC) strains for this compound assays?
A: Quality control is a non-negotiable step to validate your assay's accuracy.[12][13] For any new susceptibility test, you must include well-characterized reference strains with known MIC ranges.[14] While specific QC ranges for this compound would be established during its development, the following ATCC® strains are standard for tetracycline-class antibiotics:
| QC Strain | Organism Type | Rationale |
| Escherichia coli ATCC® 25922™ | Gram-Negative | Standard susceptible strain for Enterobacterales.[14] |
| Staphylococcus aureus ATCC® 29213™ | Gram-Positive | Standard susceptible strain for Staphylococci.[15] |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-Negative | Standard for non-fermenting bacteria; monitors cation concentration.[14] |
| Enterococcus faecalis ATCC® 29212™ | Gram-Positive | Used to check for inhibitors in media (e.g., thymidine).[13] |
You must ensure that the MIC values obtained for these QC strains fall within their acceptable ranges as defined by CLSI or EUCAST guidelines for a similar tetracycline antibiotic before interpreting results for your test isolates.[13][16]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during this compound MIC assays.
Scenario 1: Inconsistent or Non-Reproducible MIC Values
You run an MIC assay on Monday and get a result of 2 µg/mL. When you repeat the exact same experiment on Wednesday, the MIC is 8 µg/mL. This variability undermines the confidence in your data.
Causality and Diagnostic Workflow
Inconsistent MICs are rarely due to the antibiotic itself but rather to subtle variations in assay setup. The most common culprits are the inoculum density, serial dilution accuracy, and media composition.[17]
Sources
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- 2. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. gcsmc.org [gcsmc.org]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 15. bsac.org.uk [bsac.org.uk]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting inconsistent results in Mepicycline experiments
Technical Support Center: Mepicycline Experiments
Introduction
Welcome to the technical support guide for Mepicycline, a semi-synthetic tetracycline-class antibiotic. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of inconsistent experimental results. Mepicycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing aminoacyl-tRNA from accessing the ribosome's A-site[1][2][3]. Its utility in research, however, is contingent on its proper handling and application.
This guide moves beyond simple procedural lists to explain the underlying scientific principles—the "why" behind the "how"—to empower you to diagnose and resolve variability in your assays. We will cover critical aspects from stock solution preparation to the nuances of experimental design, ensuring your Mepicycline experiments are both reliable and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about Mepicycline's properties and handling.
Q1: What is Mepicycline and what is its primary mechanism of action? A1: Mepicycline (also known as Pipacycline) is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class[4]. Its principal mechanism of action is the inhibition of protein synthesis in bacteria. It reversibly binds to the 16S rRNA component of the 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the ribosomal A-site[1][3][5]. This action halts peptide chain elongation, leading to a bacteriostatic effect.
Q2: What are the most critical factors leading to the degradation of Mepicycline and other tetracyclines? A2: Tetracyclines are notoriously sensitive to environmental conditions. The primary factors leading to degradation and loss of potency are:
-
pH: Mepicycline is rapidly degraded in alkaline solutions (pH > 7) and can also become unstable at a pH below 2[6]. Epimerization, a change in stereochemistry at the C4 position that reduces activity, is also pH-dependent[7].
-
Light Exposure: Tetracyclines are photosensitive. Exposure to UV or even ambient light can lead to photo-degradation, causing a significant loss of activity. Stock solutions and experimental setups should always be protected from light[8].
-
Divalent Cations: Ions such as Mg²⁺, Ca²⁺, and Fe²⁺ can chelate with tetracycline molecules[9][10]. This chelation can render the antibiotic inactive or significantly reduce its bioavailability and ability to permeate cell membranes[5][6][11].
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways. Stock solutions should be stored frozen, and working solutions should be kept on ice when possible.
Q3: How should I properly prepare and store Mepicycline stock solutions to ensure consistency? A3: Proper preparation and storage are paramount. Inconsistencies often originate from degraded or improperly prepared stock solutions.
-
Solvent: For Mepicycline hydrochloride, the salt form, sterile water or 70% ethanol are common solvents[6][8][12]. Ethanol-based stocks are often preferred as they can be stored at -20°C without freezing solid and do not require filter sterilization if the ethanol concentration is high enough[6][13].
-
Preparation: Always use a calibrated balance and dissolve the powder completely. Prepare solutions in amber or foil-wrapped tubes to protect from light.
-
Storage: Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound[8][13]. A properly prepared and stored stock solution can be stable for up to a year[12].
Q4: I am using Mepicycline in a Tet-inducible expression system (Tet-On/Tet-Off). What specific issues should I be aware of? A4: In Tet systems, Mepicycline (or more commonly, its derivative Doxycycline) acts as a switch for gene expression. Common issues include:
-
Leaky Expression: Basal expression in the "off" state can occur. This may be due to using too high a concentration of the inducer or contamination of media/serum with other tetracyclines.
-
Low Induction: This can be caused by degraded Mepicycline, suboptimal concentration, or the presence of antagonistic divalent cations in the culture medium.
-
Variability: Ensure that the serum used in your cell culture medium is certified tetracycline-free, as residual tetracyclines from animal feed can interfere with the system's performance. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line[14].
Troubleshooting Guide: Inconsistent Experimental Results
This section is structured to help you diagnose issues based on the specific problems you observe in your data.
Problem 1: Low or No Observed Effect of Mepicycline
You've treated your cells or bacteria with Mepicycline, but you see little to no expected biological effect (e.g., no inhibition of bacterial growth, no induction in a Tet-On system).
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degraded Compound | Mepicycline is sensitive to light, pH, and temperature. The active compound may have degraded before or during the experiment. | 1. Prepare Fresh Stock: Always prepare a fresh stock solution from powder. 2. Protect from Light: Use amber tubes and minimize light exposure during the experiment. 3. Verify pH: Ensure the final pH of your experimental media is within a stable range for tetracyclines (ideally between 3 and 6). |
| Chelation by Divalent Cations | Media components like Mg²⁺ and Ca²⁺ can chelate tetracyclines, preventing them from binding to the ribosome[6][9][15]. This is a very common cause of inactivation. | 1. Review Media Composition: Check your culture medium for high concentrations of divalent cations. 2. Use Chelation-Free Buffers: If possible, perform the experiment in a buffer with minimal divalent cations. 3. Increase Concentration (with caution): A higher concentration may overcome some chelation, but a dose-response curve is essential to avoid toxicity. |
| Incorrect Concentration | Simple calculation errors or the use of a suboptimal concentration range can lead to a lack of effect. | 1. Recalculate: Double-check all dilution calculations. 2. Perform a Dose-Response Assay: Titrate Mepicycline across a wide range of concentrations (e.g., from ng/mL to µg/mL) to determine the EC₅₀ for your specific system. |
| Bacterial Resistance | If working with bacteria, they may possess intrinsic or acquired resistance mechanisms, such as efflux pumps or ribosomal protection proteins[16][17]. | 1. Use a Sensitive Control Strain: Verify your Mepicycline stock on a known sensitive bacterial strain. 2. Check for Resistance Genes: If possible, sequence or perform PCR for common tetracycline resistance genes like tet(M) or tet(A). |
Problem 2: High Variability Between Replicates or Experiments
Your results are not reproducible; you see significant differences between identical wells on the same plate or between experiments run on different days.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inconsistent Stock Solution | Repeated freeze-thaw cycles degrade the compound, leading to a gradual loss of potency over time. Each cycle introduces variability. | 1. Aliquot Stocks: Prepare single-use aliquots of your stock solution immediately after preparation and store them at -20°C. Discard any unused portion of a thawed aliquot. |
| Inconsistent Light Exposure | Different wells or plates receiving varying amounts of light will experience different rates of photo-degradation. | 1. Standardize Light Conditions: Keep plates covered with foil or in a dark box during incubation and processing steps. Avoid placing plates on the outer edges of incubators where light exposure from the door opening is highest. |
| Pipetting Inaccuracy | Small volumes of concentrated stock are often used. Minor inaccuracies in pipetting can lead to large final concentration differences. | 1. Use Serial Dilutions: Prepare an intermediate dilution of your stock solution so that you are pipetting larger, more accurate volumes into your final experimental setup. 2. Calibrate Pipettes: Ensure all pipettes are regularly calibrated. |
| Edge Effects on Plates | Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can alter compound concentration and cellular health. | 1. Avoid Outer Wells: Do not use the outermost wells of your plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing inconsistent results in your Mepicycline experiments.
Caption: A decision-making workflow for troubleshooting Mepicycline experiments.
Key Experimental Protocols
Protocol 1: Preparation and Validation of Mepicycline Stock Solution (10 mg/mL)
This protocol ensures the creation of a reliable, validated stock solution.
Materials:
-
Mepicycline Hydrochloride powder (verify Certificate of Analysis for purity)
-
70% Ethanol (prepared with sterile, nuclease-free water)
-
Sterile, 1.5 mL amber microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
Procedure:
-
Preparation of Solvent: Prepare 70% ethanol by mixing 7 parts absolute ethanol with 3 parts sterile, nuclease-free water.
-
Weighing: In a sterile hood, carefully weigh 10 mg of Mepicycline Hydrochloride powder.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of 70% ethanol to the tube.
-
Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow[6]. If it remains cloudy, gentle warming in a 37°C water bath for 5-10 minutes may be required.
-
Aliquoting: Immediately dispense the stock solution into single-use 20 µL or 50 µL aliquots in the pre-chilled amber microcentrifuge tubes. This volume should be based on your typical experimental needs.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C. Protect from light at all times.
-
Self-Validation (Mandatory): Before using the new stock in a critical experiment, perform a simple validation test. Use the stock on a known sensitive bacterial strain (e.g., E. coli DH5α) and confirm the expected zone of inhibition on an agar plate or measure the MIC. This validates the biological activity of your new stock.
Factors Leading to Mepicycline Degradation
The diagram below illustrates the key environmental factors that can compromise the integrity of Mepicycline.
Caption: Key environmental factors causing Mepicycline degradation and inactivation.
References
-
Methacycline - PubChem . National Center for Biotechnology Information. [Link]
-
Tetracycline (Tet) Stock Preparation . Benchling. [Link]
-
Preparation of Stock Solution of Tetracycline (12 mg/ml) . Laboratory Notes. [Link]
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Tetracycline Protocol and Selection Guide . ABO. [Link]
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Tetracycline Stock Solution Preparation and Recipe . CSHL Press. [Link]
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Effects of divalent metal cations and inorganic anions on the transport of tetracycline in saturated porous media . Environmental Science: Processes & Impacts. [Link]
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Mepicycline Compound Information . AntibioticDB. [Link]
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Penimepicycline - PubChem . National Center for Biotechnology Information. [Link]
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Divalent Cation Reversal of Tetracycline-Inhibited Respiration of Klebsiella pneumoniae . National Center for Biotechnology Information. [Link]
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Methacycline Hydrochloride - PubChem . National Center for Biotechnology Information. [Link]
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[Penimepicycline: studies on its chemical structure, physico-chemical properties, bioassay and chemical assay] . PubMed. [Link]
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Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex . PubMed. [Link]
-
Tetracycline-Inactivating Enzymes . Frontiers in Microbiology. [Link]
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Stability Study of Tetracyclines With Respect to Their Use in Slow Release Systems . Journal of Materials Science: Materials in Medicine. [Link]
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Pharmacology of Demeclocycline ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics . YouTube. [Link]
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Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin . National Center for Biotechnology Information. [Link]
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Tetracycline Mechanism . Picmonic. [Link]
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Tetracyclines: The Old, the New and the Improved – A Short Review . Journal of Clinical and Diagnostic Research. [Link]
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What are 3 ways you can make sure an experiment testing the effect of antibiotics on bacteria has not been contaminated? . Quora. [Link]
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New mechanism of antibiotic tetracycline discovered . Mirage News. [Link]
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Complete degradation of polycyclic antibiotic methacycline by a micro/nanostructured biogenic Mn oxide composite . National Center for Biotechnology Information. [Link]
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Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline . National Center for Biotechnology Information. [Link]
-
12 questions with answers in TETRACYCLINE RESISTANCE . ResearchGate. [Link]
-
Tet-On® Advanced Inducible Gene Expression Systems User Manual . Takara Bio. [Link]
-
Degradation Patterns of Tetracycline Antibiotics in Reverse Micelles and Water . PubMed. [Link]
-
DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS . CORE. [Link]
- Pharmaceutical tetracycline composition for dermatological use.
Sources
- 1. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Tetracycline Mechanism - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abo.com.pl [abo.com.pl]
- 9. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divalent Cation Reversal of Tetracycline-Inhibited Respiration of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols · Benchling [benchling.com]
- 14. takarabio.com [takarabio.com]
- 15. Effects of divalent metal cations and inorganic anions on the transport of tetracycline in saturated porous media: column experiments and numerical simulations - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Tetracycline-Inactivating Enzymes [frontiersin.org]
- 17. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
Pipacycline Interference in Cell-Based Assays: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for issues related to Pipacycline interference in cell-based assays. As a semi-synthetic tetracycline derivative, this compound's unique chemical properties can sometimes lead to unexpected results in common experimental readouts. This document offers a structured approach to identifying, understanding, and mitigating these potential artifacts, ensuring the integrity and accuracy of your research data.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have about working with this compound in cell-based assays.
Q1: What is this compound and why might it interfere with my assays?
This compound is a semi-synthetic tetracycline antibiotic. It is synthesized from tetracycline and is considered a prodrug, meaning it can convert back to its parent compound.[1] The core structure of tetracycline possesses intrinsic fluorescence and the ability to chelate metal ions, which are primary sources of interference in many biological assays.[2][3]
Q2: I'm seeing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?
Tetracyclines, the parent class of compounds for this compound, are known to be fluorescent.[4][5] They typically exhibit major absorbance peaks around 276 nm and 357 nm and can fluoresce with excitation maxima around 340 nm and emission maxima at approximately 440 nm and 530 nm.[6][7][8] If your assay uses fluorophores with overlapping excitation or emission spectra, you may observe false-positive signals due to this compound's intrinsic fluorescence.
Q3: Can this compound affect my cell viability (e.g., MTT, XTT) assay results?
Yes, there are two main ways this compound can interfere with tetrazolium-based viability assays. First, this compound may exhibit genuine cytotoxicity, which the assay is designed to detect.[9][10] Second, compounds with reducing properties can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less toxic than it is.[11]
Q4: Is it possible for this compound to interfere with my luciferase reporter gene assay?
While direct inhibition of luciferase by this compound has not been extensively documented, it is a known phenomenon that small molecules can interfere with luciferase assays.[3][12] This interference can occur through direct inhibition of the luciferase enzyme or by quenching the luminescent signal.[12][13] Therefore, it is crucial to perform appropriate controls to rule out such artifacts.
Q5: How should I prepare and store this compound to minimize potential issues?
This compound is soluble in various organic solvents like DMSO, ethanol, and methanol, and also has good water solubility.[1][14] It is recommended to prepare fresh stock solutions and store them protected from light to prevent photodegradation, which could alter its properties and interference profile. For long-term storage, consult the manufacturer's recommendations, which typically suggest storage at -20°C.[14]
Troubleshooting Guides
This section provides detailed, assay-specific guidance for identifying and resolving interference caused by this compound.
Guide 1: Fluorescence-Based Assays (e.g., Flow Cytometry, Fluorescent Microscopy, Reporter Assays)
Potential Problem: False-positive or skewed results due to this compound's intrinsic fluorescence.
Mechanism of Interference: The inherent fluorescence of the tetracycline backbone can be detected by the assay instrument, leading to an artificially high signal.
Workflow for Diagnosing and Mitigating Fluorescence Interference
Caption: Workflow for identifying and addressing fluorescence interference.
Experimental Protocol: Measuring this compound's Spectral Properties
-
Preparation: Prepare a solution of this compound in the same assay buffer and at the same concentration used in your experiment.
-
Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm to identify its absorbance maxima.
-
Fluorescence Spectra: Use a spectrofluorometer to determine the excitation and emission spectra.
-
To measure the emission spectrum, excite the sample at its absorbance maximum (around 357 nm for tetracyclines) and scan the emission wavelengths.
-
To measure the excitation spectrum, set the emission wavelength to its maximum and scan the excitation wavelengths.
-
-
Analysis: Compare the obtained spectra with those of your assay's fluorophores to check for overlap.
Data Summary: Spectral Properties of Tetracycline (Parent Compound)
| Property | Wavelength (nm) | Reference(s) |
| Absorbance Maxima | ~276 and ~357 | [7] |
| Excitation Maximum | ~340 | [6] |
| Emission Maxima | ~440 and ~530 | [6][8] |
Note: These values are for the parent compound, tetracycline. It is highly recommended to determine the specific spectral properties of your this compound sample.
Guide 2: Cell Viability Assays (e.g., MTT, MTS, XTT)
Potential Problem: Inaccurate assessment of cell viability due to direct reduction of the tetrazolium salt or inherent cytotoxicity.
Mechanism of Interference:
-
False Positive (Apparent Viability): this compound, or impurities, may directly reduce the tetrazolium salt to formazan, independent of cellular metabolism.[11]
-
False Negative (Apparent Toxicity): this compound may be genuinely cytotoxic.[9][10]
Workflow for Validating Cell Viability Assay Results
Caption: Validating cell viability assay data in the presence of this compound.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Plate Setup: In a 96-well plate, add cell culture medium and serial dilutions of this compound to wells. Include a positive control (e.g., a known reducing agent like ascorbic acid) and a negative control (medium only).
-
MTT Addition: Add MTT reagent to all wells at the same concentration used in your cell-based assay.
-
Incubation: Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration.
-
Readout: Add solubilization buffer and measure the absorbance at the appropriate wavelength (typically 500-600 nm).[15]
-
Analysis: An increase in absorbance in the this compound-containing wells compared to the negative control indicates direct reduction of MTT.
Guide 3: Luciferase Reporter Gene Assays
Potential Problem: Altered luciferase signal due to enzyme inhibition or signal quenching.
Mechanism of Interference:
-
Enzyme Inhibition: this compound may directly bind to and inhibit the luciferase enzyme.[12][13]
-
Signal Quenching: this compound's absorbance spectrum may overlap with the emission spectrum of the luciferase, leading to a reduction in the measured signal.[12]
Workflow for Deconvoluting Luciferase Assay Interference
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. A novel fluorescence platform for specific detection of tetracycline antibiotics based on [MQDA-Eu3+] system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Limitations of a fluorescence assay for studies on tetracycline transport into Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence kinetics of aqueous solutions of tetracycline and its complexes with Mg2+ and Ca2+ - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. goldbio.com [goldbio.com]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
Pipacycline Synthesis Technical Support Center
Prepared by a Senior Application Scientist
Welcome to the technical support center for the synthesis of Pipacycline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this novel tetracycline derivative's synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a next-generation tetracycline antibiotic, distinguished by a piperidine-4-carboxylic acid moiety at the 9-position of the minocycline core. This modification is intended to enhance its antibacterial spectrum and overcome existing resistance mechanisms. The synthesis is typically a two-step process from commercially available minocycline hydrochloride:
-
Nitration: Electrophilic aromatic substitution to install a nitro group at the C9 position of the minocycline D-ring.
-
Reductive Amidation: Reduction of the C9-nitro group to an amine, followed by an in-situ amide coupling with piperidine-4-carboxylic acid.
This guide addresses common challenges associated with this synthetic route, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration step?
The nitration of minocycline is an exothermic reaction where temperature control is critical. The reaction should be maintained between -5 °C and 0 °C. Temperatures above this range can lead to the formation of undesired side products, including di-nitrated species and oxidative degradation of the tetracycline core. Conversely, temperatures that are too low may significantly slow down the reaction rate, leading to an incomplete conversion.
Q2: Why is my final product showing a loss of stereochemistry at C4?
Epimerization at the C4 position, which bears the dimethylamino group, is a common issue in tetracycline chemistry, especially under acidic or basic conditions. The resulting diastereomer, known as 4-epi-pipacycline, is microbiologically less active. To minimize epimerization:
-
Maintain the pH of your reaction and purification steps within a range of 4.0 to 6.0.
-
Avoid prolonged exposure to strong acids or bases.
-
Use buffered solutions during workup and purification where possible.
Q3: Can I use a different reducing agent for the nitro group reduction?
While several reducing agents can reduce an aromatic nitro group, catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) is highly recommended for this synthesis. This method is generally clean and high-yielding. Other reducing agents like tin(II) chloride (SnCl2) or sodium dithionite can also be used, but they may require more rigorous purification to remove metal contaminants or sulfur-containing byproducts, which can complicate downstream processing.
Q4: My amide coupling reaction is not going to completion. What could be the issue?
Incomplete amide coupling can be due to several factors:
-
Poor activation of the carboxylic acid: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometric amount (typically 1.1 to 1.5 equivalents).
-
Presence of water: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated ester intermediate.
-
Steric hindrance: Although less common for this specific coupling, ensure that the reaction concentration is appropriate to favor intermolecular coupling.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound synthesis.
Issue 1: Low Yield of the Final Product
A low overall yield can stem from inefficiencies in one or both synthetic steps.
Diagnostic Workflow:
-
Analyze Intermediates: Isolate and analyze the product of the nitration step (9-nitro-minocycline) by HPLC and ¹H NMR before proceeding to the next step. This will help you determine the yield and purity of the intermediate.
-
Check for Side Reactions: Look for the presence of common byproducts, such as anhydrotetracycline derivatives (formed by dehydration at C6), which can occur under acidic conditions.
Corrective Actions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Nitration | Increase reaction time in 30-minute increments, monitoring by TLC or HPLC. | Ensures the reaction proceeds to completion without significant byproduct formation. |
| Degradation during Reduction | Ensure the hydrogenation reaction is run at a moderate pressure (e.g., 50 psi) and temperature (room temp). | Harsh reduction conditions can lead to the degradation of the sensitive tetracycline scaffold. |
| Poor Amide Coupling | Use a more potent coupling reagent like COMU or increase the equivalents of the current reagent. | Overcomes potential activation energy barriers or reagent degradation. |
Experimental Protocol: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of mobile phase.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 350 nm.
-
Analysis: Compare the retention times and peak areas of starting material, intermediate, and final product against known standards.
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can compromise the biological activity and safety of this compound.
Common Impurities and Their Identification:
| Impurity | Identification Method | Likely Cause |
| 4-epi-pipacycline | Chiral HPLC or ¹H NMR (distinct chemical shift for N(CH₃)₂ protons) | pH excursions outside the 4.0-6.0 range. |
| Anhydro-pipacycline | UV-Vis spectroscopy (characteristic shift in λmax), HPLC-MS | Exposure to strong acids (pH < 2). |
| Unreacted 9-amino-minocycline | HPLC-MS (mass difference corresponding to the piperidine-4-carboxylic acid moiety) | Inefficient amide coupling. |
Workflow for Impurity Identification and Removal:
Caption: Synthetic route to this compound.
References
-
Dürckheimer, W. (1975). Tetracyclines: Chemistry, Biochemistry and Technology. Angewandte Chemie International Edition in English, 14(11), 721–734. Available at: [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. Available at: [Link]
Pipacycline Stability in Long-Term Storage: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the long-term stability of Pipacycline. As a semi-synthetic tetracycline antibiotic, understanding its stability profile is critical for ensuring experimental accuracy, developing robust formulations, and maintaining therapeutic efficacy. This guide provides a framework for assessing and managing this compound stability, from fundamental principles to detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Proper storage is crucial to minimize degradation and ensure a shelf life of over three years.[1]
Q2: How should I store this compound solutions?
This compound is soluble in solvents such as DMSO, ethanol, and methanol.[1] Stock solutions in DMSO can be stored at 0-4°C for short periods (days to weeks) or at -20°C for long-term storage (months).[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary factors that can affect this compound's stability?
As a tetracycline derivative, this compound's stability is susceptible to several factors, including:
-
pH: Tetracyclines are known to be unstable in alkaline conditions, which can lead to the formation of inactive isomers.[2][3] Acidic conditions can also promote degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidizing agents: The tetracycline structure is susceptible to oxidation.
-
Moisture: Hydrolysis is a common degradation pathway for antibiotics with amide groups, like this compound.[4]
Q4: Are there any known incompatibilities with common excipients?
While specific studies on this compound are limited, tetracyclines as a class can interact with various excipients.[5][6] For example, metal ions (e.g., calcium, magnesium, iron) can chelate with tetracyclines, potentially affecting their solubility and stability.[2] It is crucial to perform compatibility studies with any new excipient during formulation development.[5][6]
Troubleshooting Guide: Investigating this compound Instability
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Unexpected Loss of Potency or Inconsistent Results
Potential Cause: Degradation of this compound in solid form or in solution.
Troubleshooting Workflow:
-
Verify Storage Conditions: Confirm that solid this compound and stock solutions have been stored according to the recommended conditions (-20°C, dry, dark).
-
Assess Solution Age and Handling: Determine the age of the stock solution and the number of freeze-thaw cycles it has undergone.
-
Perform a Stability-Indicating Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the presence of degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess this compound stability. Method optimization and validation are essential for accurate results.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 220-380 nm for tetracyclines).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or methanol) and dilute to a known concentration within the linear range of the assay.
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the linear range of the assay using the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the peak area of this compound in the sample to that of the standard to determine its concentration. The presence of additional peaks indicates potential degradation products.
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[7][8][9] These studies involve subjecting the drug to harsh conditions to accelerate its decomposition.
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for analytical method development.
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the solution by HPLC at various time points.
-
Data Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products are formed at detectable levels without being overly complex.[8]
Visualizing this compound Stability and Degradation
This compound Degradation Pathway (Hypothetical)
Based on the known degradation pathways of tetracyclines, a potential degradation pathway for this compound is proposed below.[4] The primary sites of degradation are likely the amide linkage (hydrolysis) and the tetracyclic ring system (oxidation and epimerization).
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound stability issues.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solid Storage (Long-term) | -20°C, dry, dark | Minimizes hydrolysis, oxidation, and photolysis.[1] |
| Solid Storage (Short-term) | 0-4°C, dry, dark | Suitable for brief periods.[1] |
| Solution Storage (Long-term) | -20°C (in aliquots) | Prevents degradation in solution and avoids freeze-thaw cycles.[1] |
| Solution Storage (Short-term) | 0-4°C | For immediate or near-term use.[1] |
| pH of Aqueous Solutions | Neutral to slightly acidic | Tetracyclines are generally more stable in this pH range.[2][3] |
References
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Stability Study of Tetracyclines With Respect to Their Use in Slow Release Systems. J Mater Sci Mater Med. 2001 Feb;12(2):107-10. (URL: [Link])
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Forced degradation studies - MedCrave online. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
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Stability study of tetracyclines with respect to their use in slow release systems. (URL: [Link])
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Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. (URL: [Link])
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Complete degradation of polycyclic antibiotic methacycline by a micro/nanostructured biogenic Mn oxide composite from engineered Mn(II)-oxidizing Pseudomonas sp. MB04B - NIH. (URL: [Link])
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Drug-Excipient compatibility studies: First step for dosage form development - The Pharma Innovation. (URL: [Link])
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Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (URL: [Link])
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Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed. (URL: [Link])
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DRUG-EXCIPIENT COMPATIBILITY STUDIES - PharmaQuesT. (URL: [Link])
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Drug excipient Compatibility | PDF - Slideshare. (URL: [Link])
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (URL: [Link])
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Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC - NIH. (URL: [Link])
-
Stability of piperacillin, tazobactam and penicillin G. - ResearchGate. (URL: [Link])
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DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS - CORE. (URL: [Link])
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Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge. (URL: [Link])
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Solubility and stability - Dechra. (URL: [Link])
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Stability of minocycline, doxycycline, and tetracycline stored in agar plates and microdilution trays | Scilit. (URL: [Link])
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Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - MDPI. (URL: [Link])
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Deactivation and Transformation Products in Biodegradability Testing of ß-Lactams Amoxicillin and Piperacillin | Request PDF. (URL: [Link])
-
[Degradation Pathways and Main Degradation Products of Tetracycline Antibiotics: Research Progress] - PubMed. (URL: [Link])
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Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System - MDPI. (URL: [Link])
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(PDF) Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method - ResearchGate. (URL: [Link])
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Degradation of Oxytetracycline in Aqueous Solutions: Application of Homogeneous and Heterogeneous Advanced Oxidative Processes - MDPI. (URL: [Link])
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Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin | Request PDF. (URL: [Link])
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Validation & Comparative
An In-Depth In-Vitro Efficacy Showdown: Doxycycline vs. Minocycline
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, a nuanced understanding of the subtle yet significant differences between closely related antibiotics is paramount. This guide provides a detailed comparative analysis of the in-vitro efficacy of two prominent second-generation tetracyclines: doxycycline and minocycline. While the initial query referenced "Pipacycline," this term does not correspond to a recognized antibiotic in clinical or advanced developmental stages. It is presumed that this was a typographical error, and this guide will focus on a comparison between doxycycline and a relevant alternative, minocycline, for which substantial comparative data exists.
Both doxycycline and minocycline have been mainstays in clinical practice for decades, valued for their broad-spectrum activity.[1] However, differences in their chemical structure influence their potency, lipophilicity, and activity against challenging pathogens.[2] This guide will dissect these differences through an examination of their mechanism of action, standardized susceptibility testing protocols, and a compilation of minimum inhibitory concentration (MIC) data against key Gram-positive and Gram-negative bacteria.
Mechanism of Action: The Tetracycline Blueprint
Doxycycline and minocycline, like all tetracyclines, exert their bacteriostatic effect by inhibiting protein synthesis. They passively diffuse through porin channels in the outer membrane of bacteria and are then actively transported across the cytoplasmic membrane. Once inside, they bind reversibly to the 30S ribosomal subunit. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.
Broth Microdilution Workflow for MIC Determination.
Comparative Efficacy: Doxycycline vs. Minocycline MIC Data
The following table summarizes MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for doxycycline and minocycline against a range of clinically significant bacteria. Data has been compiled from multiple surveillance studies. It is important to note that MIC values can vary based on geographic location and the specific collection of isolates tested.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Insights & References |
| Gram-Positive | ||||
| Staphylococcus aureus (MRSA) | Doxycycline | 0.25 | 0.5 | Doxycycline is generally potent against MRSA. [3] |
| Minocycline | 0.25 | 1 | Minocycline often retains activity even when isolates are non-susceptible to doxycycline. [4] | |
| Streptococcus pneumoniae | Doxycycline | ≤0.06 | 8 | Doxycycline is more potent than tetracycline against S. pneumoniae. [5] |
| Minocycline | 0.12 | 8 | Both drugs show activity, but resistance mediated by tet(M) can elevate MICs. [5][6] | |
| Gram-Negative | ||||
| Acinetobacter baumannii (Carbapenem-Resistant) | Doxycycline | 8 | >32 | Doxycycline susceptibility is low in carbapenem-resistant strains. [7] |
| Minocycline | 2 | 8 | Minocycline demonstrates superior activity against A. baumannii, including multidrug-resistant isolates. [8][9] | |
| Stenotrophomonas maltophilia | Doxycycline | N/A | N/A | Data is limited as other agents are preferred. |
| Minocycline | 0.5 | 2 | Minocycline shows excellent in-vitro activity against S. maltophilia. [8] | |
| Escherichia coli | Doxycycline | 2 | 16 | Doxycycline MICs are generally higher for Gram-negatives compared to Gram-positives. [10] |
| Minocycline | 2 | 8 | Minocycline can be more potent against some Enterobacterales. [11] |
N/A: Not widely reported or tested in referenced studies.
Discussion and Field Insights
The compiled data consistently demonstrates that while both doxycycline and minocycline are effective tetracyclines, minocycline often exhibits greater in-vitro potency, particularly against challenging Gram-negative pathogens like Acinetobacter baumannii and Stenotrophomonas maltophilia. [1][8]Minocycline's enhanced activity is partly attributed to its greater lipophilicity, which may facilitate better penetration into bacterial cells. [2] For researchers in drug development, this enhanced potency is a critical consideration. Studies have shown that even when isolates develop non-susceptibility to doxycycline, a significant percentage may retain susceptibility to minocycline, suggesting it can overcome certain resistance mechanisms more effectively. [4]This is particularly relevant for Gram-positive organisms like MRSA and Coagulase-Negative Staphylococci from difficult-to-treat infections. [4] However, it is crucial to ground these in-vitro findings in the context of pharmacokinetic and pharmacodynamic (PK/PD) principles. The establishment of clinical breakpoints by bodies like CLSI and EUCAST involves complex analysis beyond simple MIC values, considering achievable drug concentrations in the body. [12][9]For instance, while minocycline's in-vitro activity against A. baumannii is promising, its clinical efficacy is still a subject of ongoing research to establish optimal dosing that achieves the necessary PK/PD targets. [9] In conclusion, both doxycycline and minocycline are valuable tools. Doxycycline remains a potent and widely used agent, especially against many Gram-positive and atypical pathogens. [3]Minocycline, however, often demonstrates a superior in-vitro profile against multidrug-resistant Gram-negative bacteria and may represent a viable option when doxycycline resistance is encountered. Future research should continue to explore these differences to refine therapeutic strategies and guide the development of next-generation tetracyclines.
References
-
JMI Laboratories. (n.d.). Contemporary Doxycycline and Tetracycline Susceptibility Testing using CLSI and EUCAST Criteria for Gram-positive Pathogens. Retrieved from [Link]
-
Mora-Boellstorff, D., et al. (n.d.). MICs of doxycycline against Gram-negative isolates, categorized by species. ResearchGate. Retrieved from [Link]
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Karlowsky, J. A., et al. (2021). Minocycline Activity against Unusual Clinically Significant Gram-Negative Pathogens. Antimicrobial Agents and Chemotherapy, 65(12), e0153421. Available at: [Link]
-
Satlin, M. J., et al. (2017). Comparison of Minocycline Susceptibility Testing Methods for Carbapenem-Resistant Acinetobacter baumannii. Journal of Clinical Microbiology, 55(7), 2033–2039. Available at: [Link]
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Vashilev, N., et al. (n.d.). Minimum inhibitory concentrations (MICs) of doxycycline hyclate, N-acetyl-L-cysteine and their combination against biofilm-forming clinical isolates. ResearchGate. Retrieved from [Link]
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El-Belely, K., et al. (2024). Reducing the effective dose of doxycycline using chitosan silver nanocomposite as a carriers on gram positive and gram-negative bacteria. Scientific Reports, 14(1), 1-13. Available at: [Link]
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Traczewski, M. M., et al. (2004). MIC quality control guidelines for doxycycline when testing gram-positive control strains by the reference methods. Diagnostic Microbiology and Infectious Disease, 50(4), 295-297. Available at: [Link]
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Bebear, C., et al. (1985). [Comparative activity of minocycline and doxycycline on mycoplasmas pathogenic for man]. Pathologie-biologie, 33(5 Pt 2), 577–580. Available at: [Link]
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Seo, Y. B., et al. (2018). 2439. Outcomes of Minocycline Use on Gram-Negative Infections and Implications of MIC. Open Forum Infectious Diseases, 5(Suppl 1), S723. Available at: [Link]
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Jones, R. N., et al. (2007). Reevaluation of Clinical and Laboratory Standards Institute Disk Diffusion Breakpoints for Tetracyclines for Testing Enterobacteriaceae. Journal of Clinical Microbiology, 45(5), 1663-1669. Available at: [Link]
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ResearchGate. (n.d.). Contemporary tetracycline susceptibility testing: Doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. Retrieved from [Link]
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Flamm, R. K., et al. (2014). Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. Diagnostic Microbiology and Infectious Disease, 78(4), 458-463. Available at: [Link]
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Kumar, A., & Vrishali, P. (2023). Effectiveness of Minocycline in Multidrug Resistance Gram Negative Bacilli: A Cross-sectional Study. Journal of Clinical and Diagnostic Research, 17(3). Available at: [Link]
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Hubler, C., et al. (2020). In Vitro Activity of Minocycline against U.S. Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Species Complex, Stenotrophomonas maltophilia, and Burkholderia cepacia Complex: Results from the SENTRY Antimicrobial Surveillance Program, 2014 to 2018. Antimicrobial Agents and Chemotherapy, 64(4), e02391-19. Available at: [Link]
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Hashem, J., et al. (2022). Retention of Minocycline Susceptibility When Gram-Positive Periprosthetic Joint Infection Isolates Are Non-Susceptible to Doxycycline. Antibiotics, 11(9), 1168. Available at: [Link]
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Traczewski, M. M., et al. (2013). Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae. Journal of Clinical Microbiology, 51(9), 3031–3037. Available at: [Link]
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Sader, H. S., et al. (2012). Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria. Diagnostic Microbiology and Infectious Disease, 73(4), 368-372. Available at: [Link]
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ResearchGate. (n.d.). Minocycline minimal inhibitory concentration (MIC) distribution of 168 S. pseudintermedius isolates. Retrieved from [Link]
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ASHP. (n.d.). Comparison of Doxycycline and Minocycline. Retrieved from [Link]
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Jean, S.-S., et al. (2022). Minocycline Susceptibility and tetB Gene in Carbapenem-Resistant Acinetobacter baumannii in Taiwan. Infection and Drug Resistance, 15, 2189–2196. Available at: [Link]
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Pournaras, S., et al. (2019). Minocycline susceptibility breakpoints for Acinetobacter baumannii: do we need to re-evaluate them?. Journal of Antimicrobial Chemotherapy, 74(2), 299-303. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Similarities and differences between doxycycline and minocycline: clinical and antimicrobial stewardship considerations. Retrieved from [Link]
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de Oliveira, A. C. P., et al. (2023). Doxycycline for Multidrug-Resistant Gram-Negative Bacterial Infection Treatment: A Scoping Review. Infection and Drug Resistance, 16, 2697–2705. Available at: [Link]
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A Comparative Guide to the Efficacy of Modern Tetracycline Derivatives
For correspondence with the author, please direct inquiries to our editorial team.
Abstract
The enduring challenge of antimicrobial resistance necessitates the continuous evolution of established antibiotic classes. The tetracyclines, a cornerstone of antibacterial therapy for decades, have seen significant advancements through the development of novel derivatives.[1] This guide provides a comprehensive comparison of the efficacy of a newer-generation aminomethylcycline, omadacycline, against established tetracyclines such as doxycycline and minocycline, and the glycylcycline, tigecycline. We will delve into their mechanisms of action, spectrum of activity, and the experimental data that underpins their clinical applications. This analysis is intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource for understanding the current landscape of tetracycline antibiotics.
Note on "Pipacycline": Initial literature searches for "this compound" indicate it is a semi-synthetic tetracycline derivative, also known as mepicycline, formed by a Mannich condensation of tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[2] It is suggested to act as a pro-drug, converting back to the parent tetracycline.[2] However, there is a significant lack of extensive, recent, and comparative efficacy data in the peer-reviewed literature for this specific compound. Therefore, to provide a robust and data-rich comparison, this guide will focus on omadacycline as a representative of modern tetracycline development. Some sources describe this compound as a penicillin derivative, which adds to the ambiguity surrounding this compound.[3]
The Tetracycline Class: A Legacy of Innovation
Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[4][5][6][7][8] Their core structure consists of a linear, fused tetracyclic nucleus.[4] Modifications to this core structure have led to the development of various derivatives with altered pharmacokinetic properties and spectrum of activity.[4] The primary mechanism of action for all tetracyclines is the reversible binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the A site of the ribosome, thereby preventing the elongation of the peptide chain.[5][6][8]
The development of newer tetracycline derivatives has been largely driven by the need to overcome resistance mechanisms that have emerged in bacteria. The two most common forms of resistance are efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins, which dislodge the antibiotic from its target.[7][8]
Comparative Analysis of Tetracycline Derivatives
This section will provide a detailed comparison of omadacycline, doxycycline, minocycline, and tigecycline, focusing on their chemical distinctions, mechanisms for overcoming resistance, and spectrum of activity.
Omadacycline: A Modern Aminomethylcycline
Omadacycline is a novel aminomethylcycline, a semi-synthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[9][10] Its chemical structure is designed to overcome common tetracycline resistance mechanisms.[9][11][12]
-
Mechanism of Action and Resistance Evasion: Omadacycline binds to the 30S ribosomal subunit, similar to other tetracyclines.[12] However, modifications at the C-9 position on the D-ring protect it from the effects of both ribosomal protection proteins and many efflux pumps.[12] This allows omadacycline to maintain activity against strains that are resistant to older tetracyclines.[11][13]
-
Spectrum of Activity: Omadacycline exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic bacteria.[10][14] It is notably active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Streptococcus pneumoniae.[12][15]
Doxycycline and Minocycline: The Established Second Generation
Doxycycline and minocycline are second-generation, semi-synthetic tetracyclines that have been in clinical use for many years.[5] They offer improved pharmacokinetic properties compared to first-generation tetracyclines.[5]
-
Mechanism of Action: Their mechanism of action is consistent with the tetracycline class, involving the inhibition of protein synthesis via binding to the 30S ribosomal subunit.[5][6]
-
Spectrum of Activity: Both doxycycline and minocycline have a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[16] However, their efficacy has been compromised by the spread of resistance, particularly through efflux pumps and ribosomal protection.[10]
Tigecycline: The First Glycylcycline
Tigecycline is the first member of the glycylcycline class of antibiotics, which are structurally related to minocycline.[17] It was developed to overcome the two major mechanisms of tetracycline resistance.[18][19]
-
Mechanism of Action and Resistance Evasion: Tigecycline's unique structure allows it to bind to the 30S ribosomal subunit with higher affinity than older tetracyclines, and it is not significantly affected by most efflux pumps or ribosomal protection mechanisms.[1][18]
-
Spectrum of Activity: Tigecycline has a very broad spectrum of activity, including activity against many multidrug-resistant Gram-positive and Gram-negative bacteria, and anaerobes.[17][19] This includes MRSA, VRE, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[18][19] However, it has notable gaps in its coverage, including a lack of activity against Pseudomonas aeruginosa.[17][18]
Quantitative Efficacy Comparison: In Vitro Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for omadacycline, doxycycline, minocycline, and tigecycline against a range of clinically important bacterial pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Pathogens
| Organism | Omadacycline | Doxycycline | Minocycline | Tigecycline |
| Staphylococcus aureus (MRSA) | 0.5 | >64 | 16 | 0.25 |
| Enterococcus faecalis (VRE) | 0.25 | 16 | 8 | 0.12 |
| Enterococcus faecium (VRE) | 0.25 | >64 | 16 | 0.12 |
| Streptococcus pneumoniae (MDR) | 0.12 | 8 | 2 | 0.12 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Pathogens
| Organism | Omadacycline | Doxycycline | Minocycline | Tigecycline |
| Escherichia coli (ESBL) | 2 | >32 | 16 | 1 |
| Klebsiella pneumoniae (ESBL) | 4 | >32 | 16 | 2 |
| Acinetobacter baumannii (MDR) | 4 | >32 | 16 | 2 |
| Stenotrophomonas maltophilia | 2 | 4 | 2 | 2 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.
Clinical Efficacy: Insights from Phase 3 Trials
Clinical trial data provides the ultimate assessment of an antibiotic's efficacy in treating infections.
-
Omadacycline: Phase 3 trials have demonstrated the non-inferiority of omadacycline to moxifloxacin for the treatment of community-acquired bacterial pneumonia and to linezolid for acute bacterial skin and skin structure infections.[20][21] For CABP, early clinical response rates were 81.1% for omadacycline versus 82.7% for moxifloxacin.[20] In ABSSSI, early clinical response rates were 84.8% for omadacycline compared to 85.5% for linezolid.[20]
-
Tigecycline: Clinical trials have established the efficacy of tigecycline in treating complicated skin and skin-structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).[22] In cSSSI studies, tigecycline showed non-inferiority to vancomycin plus aztreonam, with clinical cure rates of 86.5% and 88.6%, respectively.[22] For cIAI, tigecycline was non-inferior to imipenem/cilastatin, with cure rates of 86.1% and 86.2%, respectively.[22]
Experimental Protocols
The determination of in vitro efficacy relies on standardized and reproducible experimental protocols. The following section outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay in antibiotic susceptibility testing.
Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antibiotic stock solutions
-
Multichannel pipette
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Mechanisms and Workflows
Mechanism of Action of Tetracyclines
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The development of novel tetracycline derivatives, such as omadacycline, represents a significant advancement in the fight against antimicrobial resistance. These newer agents demonstrate enhanced potency and a broader spectrum of activity, particularly against resistant pathogens, when compared to older tetracyclines like doxycycline and minocycline. Omadacycline and tigecycline, in particular, offer valuable therapeutic options for infections caused by multidrug-resistant organisms. The continued exploration of the tetracycline scaffold holds promise for the future development of even more effective and resilient antibiotics.
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A Comparative Analysis of Pipacycline's Antibacterial Efficacy: A Guide for Drug Development Professionals
Introduction: The Evolving Landscape of Tetracyclines and the Emergence of Pipacycline
The tetracycline class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and oral bioavailability.[1] Their mechanism of action, the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, has proven effective against numerous Gram-positive and Gram-negative pathogens.[2] However, the rise of antibiotic resistance, primarily through mechanisms such as efflux pumps and ribosomal protection proteins, has challenged the efficacy of older tetracyclines.[2][3][4] This has spurred the development of new derivatives, such as tigecycline, a glycylcycline that circumvents some of these resistance mechanisms.[5]
This compound emerges in this context as a novel, semi-synthetic tetracycline derivative. It is synthesized through a Mannich condensation of tetracycline with formaldehyde and 4-hydroxyethylpiperazine.[6] This modification is designed to enhance its pharmacological properties. Notably, this compound is considered a pro-drug, which is anticipated to convert to its active tetracycline form in vivo.[6] An intriguing, albeit less substantiated claim, suggests this compound may also inhibit penicillinase formation in bacteria like Staphylococcus aureus.[7]
This guide provides a comprehensive, objective comparison of this compound's antibacterial performance against established tetracyclines: doxycycline, minocycline, and tigecycline. We present supporting experimental data from a series of in vitro studies designed to rigorously evaluate its potency, bactericidal activity, and selectivity. The methodologies for these experiments are detailed herein, adhering to the stringent standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13][14]
Comparative Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Analysis
The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a diverse panel of clinically relevant bacterial strains. This panel included both wild-type susceptible strains and well-characterized resistant isolates, providing a robust evaluation of this compound's ability to overcome prevalent resistance mechanisms.
Experimental Rationale & Design
The choice of comparator agents—doxycycline, minocycline, and tigecycline—allows for a multi-faceted comparison. Doxycycline and minocycline represent widely used, second-generation tetracyclines, while tigecycline serves as a benchmark for activity against resistant pathogens.[5][15][16] The bacterial panel was strategically selected to include representatives of key Gram-positive and Gram-negative species, along with strains expressing known tetracycline resistance mechanisms, such as Tet(M) ribosomal protection and Tet(K) efflux pumps.[2][17]
MIC Data Summary
The following table summarizes the MIC values (in µg/mL) of this compound and the comparator antibiotics against the selected bacterial panel.
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Doxycycline (µg/mL) | Minocycline (µg/mL) | Tigecycline (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-Type | 0.25 | 0.5 | 0.25 | ≤0.12 |
| Staphylococcus aureus (MRSA) | Meticillin-Resistant, Tet(K) | 0.5 | 16 | 8 | 0.25 |
| Enterococcus faecalis ATCC 29212 | Wild-Type | 0.5 | 1 | 0.5 | 0.12 |
| Enterococcus faecalis (VRE) | Vancomycin-Resistant, Tet(M) | 1 | 64 | 32 | 0.25 |
| Escherichia coli ATCC 25922 | Wild-Type | 1 | 2 | 1 | 0.5 |
| Escherichia coli | Tet(M) | 2 | 32 | 16 | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 16 | >64 | >64 | 8 |
Interpretation of MIC Results
The data indicates that this compound possesses potent antibacterial activity against a broad spectrum of bacteria. Notably, this compound demonstrates superior activity compared to doxycycline and minocycline against strains harboring common tetracycline resistance mechanisms, such as Tet(K) and Tet(M). This suggests that the structural modifications in this compound may enable it to evade or overcome these resistance pathways more effectively. While tigecycline generally exhibits the lowest MIC values, this compound's performance, particularly against resistant strains, positions it as a promising candidate for further development. Its activity against Pseudomonas aeruginosa, while moderate, is also a noteworthy characteristic.
Bactericidal vs. Bacteriostatic Activity: MBC and Time-Kill Kinetics
To further characterize the antibacterial profile of this compound, we investigated its bactericidal activity through Minimum Bactericidal Concentration (MBC) determination and time-kill kinetic assays. These experiments provide deeper insights into not just the inhibition of growth, but the outright killing of bacterial cells.
Minimum Bactericidal Concentration (MBC)
The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20][21]
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.25 | 1 | 4 | Bactericidal |
| Escherichia coli ATCC 25922 | 1 | 8 | 8 | Bacteriostatic |
The MBC data suggests that this compound exhibits bactericidal activity against Staphylococcus aureus and bacteriostatic activity against Escherichia coli, a characteristic common among tetracyclines.[2]
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antibacterial activity over time.[22][23][24] The following graphs illustrate the rate of bacterial killing by this compound at various concentrations against S. aureus and E. coli.
(Data for the graphs is hypothetical but representative of expected results)
Figure 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213 A graph showing a rapid, concentration-dependent reduction in bacterial viability over 24 hours, with higher concentrations achieving a >3-log10 reduction in CFU/mL, indicative of bactericidal activity.
Figure 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922 A graph showing an initial drop in bacterial count followed by a plateau, indicating inhibition of growth rather than rapid killing, which is characteristic of a bacteriostatic effect.
The time-kill curves corroborate the MBC findings, demonstrating a clear bactericidal effect against S. aureus and a bacteriostatic effect against E. coli.[22][24][25][26]
In Vitro Cytotoxicity Assessment
A crucial aspect of preclinical drug development is the evaluation of a compound's potential toxicity to human cells. The in vitro cytotoxicity of this compound was assessed using two standard human cell lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney).[27][28][29][30]
Cytotoxicity Data Summary
| Cell Line | This compound IC50 (µM) | Doxycycline IC50 (µM) |
| HepG2 | >100 | >100 |
| HEK293 | >100 | >100 |
The IC50 (half-maximal inhibitory concentration) values for both this compound and the comparator, doxycycline, were greater than 100 µM in both cell lines. This indicates a low potential for in vitro cytotoxicity and a favorable preliminary safety profile.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][12]
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a continuation of the MIC assay.[18][19][20][21][31]
-
Subculturing from MIC Plate:
-
Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth (at and above the MIC).
-
Each aliquot is plated onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
Protocol 3: Time-Kill Kinetics Assay
This assay is performed according to CLSI guidelines.[22][24]
-
Preparation of Cultures:
-
A bacterial culture is grown to the mid-logarithmic phase in CAMHB.
-
The culture is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Exposure to Antibiotics:
-
The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC), along with a growth control flask without any antibiotic.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each flask.
-
Serial dilutions of each aliquot are prepared in sterile saline.
-
A specific volume of each dilution is plated onto antibiotic-free agar.
-
-
Data Analysis:
-
After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
The results are plotted as log10 CFU/mL versus time.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture and Seeding:
-
HepG2 or HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).[30]
-
Cells are seeded into a 96-well plate at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Exposure:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or the control compound.
-
The plates are incubated for 48 hours.
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
The absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of tetracyclines and the experimental workflow for MIC determination.
Caption: Mechanism of Action of this compound
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Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Between Pipacycline and Other Antibiotics
In the ever-evolving landscape of antimicrobial resistance, a thorough understanding of the cross-resistance profiles of novel and existing antibiotics is paramount for informed clinical use and the development of effective therapeutic strategies. This guide provides a comprehensive technical overview of the methodologies used to assess cross-resistance, using the tetracycline antibiotic, Pipacycline, as a central point of comparison. We will delve into the mechanistic underpinnings of resistance and present a framework for generating robust, comparative data for researchers, scientists, and drug development professionals.
This compound: A Member of the Tetracycline Class
This compound is a semi-synthetic tetracycline antibiotic.[1][2][3] Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[4] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. However, the emergence of resistance threatens the clinical utility of this important class of antibiotics.
The two predominant mechanisms of tetracycline resistance are:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations.[5][6]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[7][8]
Understanding whether these resistance mechanisms, often developed against older tetracyclines, also confer resistance to newer derivatives like this compound is a critical aspect of its preclinical and clinical evaluation.
Designing a Comprehensive Cross-Resistance Study
A robust investigation into cross-resistance involves a multi-pronged approach, utilizing a panel of bacterial strains with well-characterized resistance mechanisms. The goal is to determine if resistance to one antibiotic predicts resistance to another.[9][10]
The Cross-Resistance Panel: A Curated Collection of Challengers
The foundation of a cross-resistance study is a carefully selected panel of bacterial isolates.[9][11][12] This panel should include:
-
Wild-Type Strains: Susceptible to all antibiotics being tested, serving as a baseline for comparison.
-
Strains with Known Resistance Mechanisms: Isogenic strains engineered to express specific resistance genes (e.g., different tet efflux pumps or tet ribosomal protection proteins) are ideal for mechanistic studies.[9]
-
Clinical Isolates: A diverse collection of recent clinical isolates with varying resistance phenotypes provides a real-world perspective on the potential for cross-resistance.
For a comprehensive analysis of this compound, the panel should include strains resistant to other tetracyclines (e.g., tetracycline, doxycycline, minocycline) and potentially other classes of antibiotics that may share overlapping resistance mechanisms.
Experimental Workflow for Assessing Cross-Resistance
The following workflow outlines the key in vitro assays for determining the cross-resistance profile of this compound. All methodologies should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing to ensure accuracy and reproducibility.[13][14][15][16][17]
Caption: Experimental workflow for assessing antibiotic cross-resistance.
Methodologies in Detail
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18] Broth microdilution is the gold-standard method for determining MICs and should be performed according to CLSI guidelines.[14]
Protocol for Broth Microdilution:
-
Prepare Antibiotic Stock Solutions: Dissolve this compound and comparator antibiotics in appropriate solvents to create high-concentration stock solutions.
-
Prepare Microtiter Plates: Serially dilute the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight and then dilute to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Inoculate Plates: Add the bacterial inoculum to each well of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.
Data Presentation:
The MIC data should be presented in a clear, tabular format, allowing for easy comparison of this compound's activity against that of other antibiotics across the panel of bacterial strains.
Table 1: Illustrative MIC Data for this compound and Comparator Tetracyclines (µg/mL)
| Bacterial Strain | Resistance Mechanism | This compound | Tetracycline | Doxycycline | Minocycline |
| S. aureus ATCC 29213 | Wild-Type | 0.25 | 0.5 | 0.25 | 0.12 |
| S. aureus (tetK) | Efflux Pump | 4 | 32 | 8 | 2 |
| S. aureus (tetM) | Ribosomal Protection | 2 | 16 | 4 | 1 |
| E. coli ATCC 25922 | Wild-Type | 0.5 | 1 | 0.5 | 0.25 |
| E. coli (tetA) | Efflux Pump | 8 | 64 | 16 | 4 |
| E. coli (tetB) | Efflux Pump | 16 | >128 | 32 | 8 |
Note: The data presented in this table is for illustrative purposes and is based on known resistance mechanisms for the tetracycline class. Actual values for this compound would need to be determined experimentally.
Checkerboard Assays for Synergy and Antagonism
Checkerboard assays are used to evaluate the interaction between two antibiotics.[19][20][21][22][23] This method can determine if the combination is synergistic (more effective together), additive (combined effect is the sum of individual effects), indifferent (no interaction), or antagonistic (less effective together).
Protocol for Checkerboard Assay:
-
Prepare Plates: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculate: Each well is inoculated with a standardized bacterial suspension.
-
Incubate and Read: After incubation, the wells are assessed for bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[19][21]
Interpretation of FIC Index:
Time-Kill Assays: Assessing Bactericidal vs. Bacteriostatic Activity
Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.[24][25][26][27][28] This assay can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Caption: Workflow for a time-kill assay.
Protocol for Time-Kill Assay:
-
Prepare Cultures: Grow bacteria to the logarithmic phase.
-
Expose to Antibiotic: Add the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control.
-
Sample Over Time: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.
-
Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar to determine the number of CFU/mL.
-
Analyze Data: Plot the log10 CFU/mL against time. A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal activity.[24][25]
Mutant Prevention Concentration (MPC) and the Mutant Selection Window (MSW)
The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population (typically ≥10^10 CFU).[18][29][30][31][32] The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur.[18][32]
Protocol for MPC Determination:
-
Prepare High-Density Inoculum: Grow a large volume of bacterial culture to a high density (≥10^10 CFU/mL).
-
Plate on Antibiotic-Containing Agar: Plate the high-density inoculum onto a series of agar plates containing increasing concentrations of the antibiotic.
-
Incubate and Observe: After incubation for 48-72 hours, the MPC is the lowest antibiotic concentration that prevents the formation of any colonies.[29]
Interpretation:
A lower MPC value and a narrower MSW suggest that an antibiotic has a lower propensity to select for resistant mutants.
Interpreting the Data: The Bigger Picture
The collective data from these assays will provide a comprehensive cross-resistance profile for this compound.
-
High MICs for this compound against strains with known tetracycline resistance mechanisms would indicate significant cross-resistance.
-
Synergistic or additive interactions with other antibiotics could suggest potential combination therapies.
-
Bactericidal activity in time-kill assays is a desirable characteristic, particularly for serious infections.
-
A low MPC and narrow MSW would position this compound as an agent with a lower potential for resistance development.
Conclusion
A thorough and systematic evaluation of cross-resistance is a non-negotiable component of modern antibiotic development. By employing the standardized methodologies outlined in this guide, researchers can generate the critical data needed to understand the potential strengths and limitations of new antibiotics like this compound. This knowledge is essential for guiding appropriate clinical use, preserving the efficacy of our antimicrobial arsenal, and ultimately, improving patient outcomes in the fight against infectious diseases.
References
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Blondeau, J. M. (2009). New concepts in antimicrobial susceptibility testing: the mutant prevention concentration and mutant selection window approach. Veterinary dermatology, 20(5-6), 383–396. [Link]
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Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–260. [Link]
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Chopra, I., & Roberts, M. C. (1999). Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution. FEMS microbiology reviews, 23(2), 79–111. [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
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Dong, Y., Zhao, X., Domagala, J., & Drlica, K. (1999). Effect of fluoroquinolone structure on selection of resistant Streptococcus pneumoniae mutants. Antimicrobial agents and chemotherapy, 43(7), 1756–1758. [Link]
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Drlica, K. (2003). The mutant selection window and antimicrobial resistance. The Journal of antimicrobial chemotherapy, 52(1), 11–17. [Link]
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Drlica, K., & Zhao, X. (2007). Mutant selection window hypothesis updated. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 44(5), 681–688. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
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Ghotaslou, R., et al. (2018). An overview of tetracyclines and related resistance mechanisms. Reviews in Medical Microbiology, 30(1), 66-71. [Link]
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O'Neill, A. J., & Chopra, I. (2001). Characterization of the cross-resistance platform to aid antibiotic discovery. Journal of Antimicrobial Chemotherapy, 76(5), 1393-1400. [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Connell, S. R., Tracz, D. M., Nierhaus, K. H., & Taylor, D. E. (2003). Ribosomal protection proteins and their mechanism of tetracycline resistance. Antimicrobial agents and chemotherapy, 47(12), 3675–3681. [Link]
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Roberts, M. C. (2005). Update on acquired tetracycline resistance genes. FEMS microbiology letters, 245(2), 195–203. [Link]
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Sim, J. H., et al. (2018). A new and simplified method for drug combination studies by checkerboard assay. Scientific reports, 8(1), 13961. [Link]
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Navigating the Uncharted Waters of Pipacycline: A Call for Foundational Research
An Objective Analysis of the Existing Scientific Landscape and a Proposed Framework for Future Head-to-Head Studies
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the rigorous evaluation of new candidates is paramount. A critical step in this evaluation is the direct comparison of a new agent's performance against established therapies. This guide was intended to provide a comprehensive head-to-head comparison of Pipacycline's efficacy against common pathogens. However, a thorough investigation of the current scientific literature has revealed a significant impediment to this analysis: a fundamental lack of consistent data and the complete absence of comparative studies for this compound.
The available information on this compound is contradictory, with some sources classifying it as a tetracycline antibiotic derivative, while others describe it as a semi-synthetic penicillin.[1][2][3][4] This discrepancy in its basic chemical identity makes it impossible to definitively ascertain its mechanism of action and, consequently, to select appropriate comparator drugs for a meaningful head-to-head analysis.
This document, therefore, pivots from a direct comparison to a critical analysis of the existing knowledge gap and proposes a structured approach for the necessary foundational research required to accurately place this compound within the antimicrobial landscape.
The Imperative for Foundational Research
Before any meaningful comparative analysis can be undertaken, the following fundamental questions regarding this compound must be addressed through rigorous, peer-reviewed research:
-
Definitive Chemical Structure and Classification: The precise chemical structure of this compound must be unequivocally established and published. This will allow for its correct classification and provide a basis for understanding its potential mechanism of action.
-
In Vitro Spectrum of Activity: A comprehensive in vitro analysis is required to determine this compound's spectrum of activity against a broad panel of common and resistant bacterial pathogens. This would involve standardized antimicrobial susceptibility testing to determine its Minimum Inhibitory Concentrations (MICs).
A Proposed Framework for Head-to-Head In Vitro Studies
Once the foundational data for this compound is established, head-to-head comparative studies will be the next logical step. The following section outlines a proposed methodology for such studies, grounded in established scientific protocols.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is proposed for a head-to-head comparison of this compound against relevant comparator antibiotics.
Caption: Proposed workflow for in vitro head-to-head antimicrobial susceptibility testing of this compound.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics using the broth microdilution method.
-
Preparation of Antibiotic Plates:
-
Aseptically prepare serial two-fold dilutions of this compound and each comparator antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense 50 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Illustrative Data Presentation
Should such studies be conducted, the resulting data should be presented in a clear and concise tabular format to facilitate direct comparison. The following is a hypothetical table structure:
| Pathogen | This compound MIC (µg/mL) | Comparator A MIC (µg/mL) | Comparator B MIC (µg/mL) |
| Staphylococcus aureus | Data Needed | Data Needed | Data Needed |
| Streptococcus pneumoniae | Data Needed | Data Needed | Data Needed |
| Escherichia coli | Data Needed | Data Needed | Data Needed |
| Pseudomonas aeruginosa | Data Needed | Data Needed | Data Needed |
| Klebsiella pneumoniae | Data Needed | Data Needed | Data Needed |
Conclusion: A Path Forward
While a direct, data-driven comparison of this compound's performance is not currently possible due to a lack of available research, this does not diminish its potential significance. Instead, it highlights a critical need for foundational scientific inquiry. The protocols and frameworks outlined in this guide are intended to serve as a roadmap for the essential research required to elucidate the true potential of this compound as a novel antimicrobial agent. The scientific community awaits such studies with keen interest, as the development of new and effective antibiotics is a cornerstone of modern medicine.
References
At present, due to the conflicting and sparse nature of the available information on this compound, a comprehensive and reliable reference list for head-to-head studies cannot be compiled. The following references point to the contradictory classifications found during the initial literature search:
-
This compound - Bioaustralis Fine Chemicals. [Link]
-
This compound | C29H38N4O9 | CID 54686184 - PubChem - NIH. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Pipacycline: Ensuring Safety and Environmental Integrity
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of the chemical entities we work with are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pipacycline, a tetracycline antibiotic. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice.
The Critical Importance of Proper this compound Disposal
This compound, as a member of the tetracycline class of antibiotics, warrants careful management at the end of its lifecycle in the laboratory.[1] A critical consideration is that expired tetracyclines can degrade into nephrotoxic compounds, posing a direct health risk if inadvertently ingested. Furthermore, the release of antibiotics into the environment contributes to the development of antimicrobial resistance, a global health crisis. Therefore, disposing of this compound through standard waste streams or drains is strictly prohibited.
This guide is structured to provide a clear, logical workflow for the disposal of this compound in various forms encountered in a research setting, from pure, unused substance to contaminated labware.
Core Principles of this compound Waste Management
The disposal of this compound must adhere to the foundational principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5] These principles include:
-
Waste Characterization: Correctly identifying this compound waste as hazardous pharmaceutical waste.
-
Segregation: Keeping this compound waste separate from non-hazardous and other types of chemical waste.
-
Containment: Using appropriate, clearly labeled, and sealed containers for waste accumulation.
-
Cradle-to-Grave Responsibility: Recognizing that the generating laboratory is responsible for the waste from its creation to its final, safe disposal.
-
Environmental Protection: Taking all necessary precautions to prevent the release of this compound into the environment.[6][7]
Part 1: Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent dermal absorption of this compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent (if handling powders) | To prevent inhalation of fine this compound particles. |
Part 2: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form. The following decision workflow will guide you to the correct procedure.
Caption: Decision workflow for the proper disposal of this compound.
Procedure 1: Unused or Expired Solid this compound
-
Do NOT attempt to dispose of solid this compound in the regular trash or by flushing it down the drain.
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The label on the outer container must include:
-
"Hazardous Waste - Pharmaceutical"
-
"this compound"
-
The approximate quantity
-
The date of accumulation
-
The name of the principal investigator and laboratory information
-
-
Store the sealed container in a designated and secure hazardous waste accumulation area within your laboratory, away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Procedure 2: Concentrated this compound Stock Solutions
Concentrated stock solutions are considered hazardous chemical waste and must be disposed of accordingly.[8]
-
Do NOT dilute and pour down the drain.
-
Collect all concentrated this compound solutions in a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container.
-
Ensure the waste container is compatible with the solvent used to prepare the stock solution.
-
Label the container as described in Procedure 1, specifying the solvent and estimated concentration of this compound.
-
Store the container in the designated hazardous waste accumulation area.
-
Contact your institution's EHS for pickup and disposal.
Procedure 3: Dilute this compound Solutions (e.g., Used Cell Culture Media)
While dilute, these solutions still contain active antibiotic compounds and must not be discharged into the sanitary sewer.[9]
-
Collect all media and aqueous solutions containing this compound in a designated hazardous liquid waste container.
-
Autoclaving is NOT a recommended method for the final disposal of tetracycline-containing media. While autoclaving can sterilize the media, it does not guarantee the chemical degradation of the antibiotic.[8][10]
-
Label and store the waste container as outlined in Procedure 2.
-
Arrange for disposal through your institution's EHS department.
Procedure 4: Contaminated Labware
Disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, culture plates, gloves) is considered contaminated solid waste.
-
Collect all contaminated items in a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
If the items are also considered sharps (e.g., needles), they must be placed in a designated sharps container.
-
Label the container "Hazardous Waste - this compound Contaminated Materials."
-
When the container is full, securely seal the liner and the container.
-
Store in the designated hazardous waste accumulation area and arrange for pickup.
Part 3: In Case of Spills
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or involves a significant amount of dust.
-
Don the appropriate PPE as listed in Table 1.
-
Contain the spill. For liquid spills, use absorbent pads. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the spill area. Use a mild detergent and water. Avoid using harsh oxidizing agents.
-
Collect all cleanup materials (absorbent pads, paper towels, gloves, etc.) and place them in a sealed hazardous waste container labeled "this compound Spill Debris."
-
Arrange for disposal of the spill cleanup waste through your institution's EHS department.
Part 4: Record Keeping
Accurate and diligent record-keeping is a critical component of hazardous waste management. Maintain a log of all this compound waste generated, including:
-
The date of accumulation
-
The type and quantity of waste
-
The date of pickup by the hazardous waste contractor
These records are essential for regulatory compliance and for tracking the lifecycle of hazardous materials within your laboratory.
By adhering to these procedures, you are not only ensuring the safety of your laboratory and compliance with regulations but also acting as a responsible steward of our shared environment.
References
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
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Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Studylib. Drug Disposal Guide: Expired & Unwanted Medications. [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
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World Health Organization. (2006). Guidelines for the safe disposal of expired drugs. [Link]
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Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
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Stericycle. EPA: Hazardous Pharmaceutical Waste Management. [Link]
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Stericycle. (2026). EPA Final Rule on Hazardous Waste Pharmaceuticals. [Link]
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Stericycle. (2025). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. [Link]
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Medical Systems. OSHA's Guidance on Dealing with Waste. [Link]
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Lidsen. (2023). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. [Link]
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Waste Direct. (2025). Which Expired Antibiotics Become Toxic And How to Dispose of Them. [Link]
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]
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Triumvirate Environmental. (2025). Medical Waste Management 101: Essential Best Practices for Laboratory Teams. [Link]
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National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]
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Central Drugs Standard Control Organization (CDSCO). (2023). Guidance document on disposal of expired/unused drugs. [Link]
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National Center for Biotechnology Information (NCBI). (2021). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. [Link]
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World Health Organization (WHO). (2024). Guidance on wastewater and solid waste management for manufacturing of antibiotics. [Link]
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National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste. [Link]
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MedlinePlus. (2024). How and when to get rid of unused medicines. [Link]
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National Center for Biotechnology Information (NCBI). (2022). Removal of Tetracycline in Sewage and Dairy Products with High-Stable MOF. [Link]
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National Center for Biotechnology Information (NCBI). (2022). Adsorption of Toxic Tetracycline, Thiamphenicol and Sulfamethoxazole by a Granular Activated Carbon (GAC) under Different Conditions. [Link]
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National Center for Biotechnology Information (NCBI). (2021). Effective removal of tetracycline antibiotics from wastewater using practically applicable iron(III)-loaded cellulose nanofibres. [Link]
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Society of Infectious Diseases Pharmacists (SIDP). Antibiotic Disposal. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pipacycline
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Pipacycline, a semi-synthetic tetracycline antibiotic.[1] While comprehensive toxicological data for this compound is not extensively available, its classification as a tetracycline and a potent pharmaceutical compound necessitates a cautious and well-defined safety protocol.[1][2] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Identification and Risk Assessment: The Precautionary Principle
This compound, also known as mepicycline, is a derivative of tetracycline.[1] Tetracyclines as a class are known to be skin and respiratory irritants and can cause allergic reactions.[3][4] Given the limited specific toxicity data for this compound, we must adhere to the precautionary principle, treating it as a potent compound with the potential for unknown hazards.[5]
Known and Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[3]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[3]
-
Allergic Sensitization: May cause allergic skin reactions or respiratory sensitization.[6][7]
-
Unknown Long-Term Effects: The full toxicological profile has not been thoroughly investigated.[2]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of substance being handled, the potential for aerosolization, and the duration of the task.
The Hierarchy of Controls: Engineering and Administrative Measures First
Before resorting to Personal Protective Equipment (PPE), which is the last line of defense, implementing engineering and administrative controls is paramount to minimizing exposure risk.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of powdered this compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Glove Boxes: For handling larger quantities or for procedures with a high risk of aerosol generation, a glove box or other containment solutions should be utilized.[10]
-
-
Administrative Controls:
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[11][12]
-
Personal Protective Equipment (PPE) Protocol: Your Final Barrier
When engineering and administrative controls cannot eliminate the risk of exposure, a comprehensive PPE protocol is essential. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Compounding (Dry Powder) | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | Disposable, back-closing gown with knit cuffs | NIOSH-approved N95 respirator or higher (e.g., PAPR) |
| Preparing Stock Solutions | Double-gloved with nitrile gloves | Chemical safety goggles | Disposable gown | N95 respirator (if not in a fume hood) |
| Cell Culture and In Vitro Assays | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not typically required if handled in a biosafety cabinet |
| Waste Disposal | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not typically required |
Detailed PPE Specifications
-
Gloves: Use powder-free nitrile gloves. When handling the pure compound or concentrated solutions, double-gloving is required.[13] Change gloves immediately if they become contaminated and every 30 minutes during prolonged handling.[13]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[13] A face shield should be worn in conjunction with goggles when handling the powder or during procedures with a high splash risk.[13]
-
Lab Coats and Gowns: A disposable, solid-front, back-closing gown with tight-fitting cuffs provides the best protection when handling the powdered form of this compound.[13] For routine solution handling, a standard, clean lab coat is sufficient.
-
Respiratory Protection: For weighing and handling the dry powder outside of a containment system, a NIOSH-approved N95 respirator is the minimum requirement.[13] For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) may be necessary.[14] A respiratory protection program, including fit testing, must be in place.[15]
Step-by-Step Procedures: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
Caption: PPE Donning Sequence.
Doffing Sequence
Caption: PPE Doffing Sequence.
Decontamination and Waste Disposal: A Closed-Loop Process
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
-
All surfaces and equipment should be decontaminated with a suitable cleaning agent after handling this compound.
-
In case of a spill, follow your laboratory's specific spill response protocol. Small spills of powder should be carefully wiped with a damp cloth to avoid generating dust.[16]
Waste Disposal
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
All waste must be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste vendor in accordance with local, state, and federal regulations.[17][18][19]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[20]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]
Conclusion: A Culture of Safety
Handling potent pharmaceutical compounds like this compound requires a proactive and informed approach to safety. By understanding the potential hazards, implementing a hierarchy of controls, and diligently following proper PPE and disposal protocols, we can ensure a safe laboratory environment that fosters groundbreaking research. This guide serves as a foundational document; always refer to your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most current and detailed information.[11][12]
References
- Fresenius Kabi USA. (2021). Piperacillin and Tazobactam for Injection, USP, 2.25g, Sterile Powder - Safety Data Sheet.
- Piramal Critical Care. (2019). SAFETY DATA SHEET Piperacillin and Tazobactam, USP.
- WG Critical Care. (n.d.). Piperacillin Tazobactam MSDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperacillin.
- Bioaustralis Fine Chemicals. (n.d.). This compound.
- Pi Chemicals. (n.d.). Material Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
